Sodium2-(6-bromopyridin-3-yl)-2-oxoacetate
Description
BenchChem offers high-quality Sodium2-(6-bromopyridin-3-yl)-2-oxoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium2-(6-bromopyridin-3-yl)-2-oxoacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
sodium;2-(6-bromopyridin-3-yl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3.Na/c8-5-2-1-4(3-9-5)6(10)7(11)12;/h1-3H,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOCOUNKNYTBDE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)C(=O)[O-])Br.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrNNaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate" chemical properties
This guide details the chemical properties, synthesis, and applications of Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate , a critical intermediate in the synthesis of complex heterocyclic pharmaceuticals.
Executive Summary
Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate (CAS: 2418703-94-1) is a specialized pyridine derivative functioning as a bifunctional building block in medicinal chemistry. Its structure combines a 6-bromopyridine moiety—a robust handle for Suzuki-Miyaura cross-coupling—with an
This compound is primarily utilized in two high-value workflows:
-
Heterocycle Construction: Condensation with diamines to form quinoxalines and pteridines.
-
Radical Acylation: Acting as a photoredox-active acyl radical precursor via decarboxylation, enabling the direct installation of the (6-bromopyridin-3-yl)carbonyl motif into complex scaffolds.
Chemical Identity & Physicochemical Properties
| Property | Detail |
| Chemical Name | Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate |
| Common Synonyms | Sodium (6-bromo-3-pyridyl)glyoxylate; 6-Bromopyridine-3-glyoxylic acid sodium salt |
| CAS Number | 2418703-94-1 (Salt); 2229533-15-5 (Free Acid); 745816-48-2 (Ethyl Ester) |
| Molecular Formula | C |
| Molecular Weight | 251.99 g/mol |
| Structure | Pyridine ring substituted at C6 with Br and C3 with -C(=O)COO |
| Solubility | High in Water, DMSO, Methanol; Low in non-polar solvents (DCM, Hexane) |
| Appearance | White to off-white hygroscopic solid |
| Stability | Hygroscopic; store under inert atmosphere.[1][2] The |
Synthetic Routes & Manufacturing
The synthesis of the 3-substituted isomer requires precise regiocontrol to avoid reaction at the more reactive 2-position (alpha to nitrogen). The industry-standard route utilizes the reactivity difference between iodine and bromine to achieve selective metal-halogen exchange.
The "Iodo-Selective" Route (Recommended)
This protocol ensures the glyoxylate moiety is installed at the 3-position (beta) while preserving the bromine at the 6-position (alpha).
Step 1: Regioselective Metallation
-
Precursor: 2-Bromo-5-iodopyridine.
-
Reagent: Isopropylmagnesium chloride (iPrMgCl) or TurboGrignard (iPrMgCl·LiCl).
-
Mechanism: Iodine at C5 undergoes rapid Iodine-Magnesium exchange at -15°C to 0°C. The Bromine at C2 remains intact due to the stronger C-Br bond and the lower stability of the alpha-pyridyl anion compared to the beta-pyridyl anion in this specific scaffold.
Step 2: Electrophilic Trapping
-
Reagent: Diethyl oxalate (Excess).
-
Process: The generated (6-bromopyridin-3-yl)magnesium species attacks one carbonyl of the diethyl oxalate.
-
Intermediate: Ethyl 2-(6-bromopyridin-3-yl)-2-oxoacetate.
Step 3: Hydrolysis to Sodium Salt
-
Reagent: NaOH (1.0 eq) in Ethanol/Water.
-
Process: Saponification of the ethyl ester followed by concentration or precipitation yields the target sodium salt.
Synthesis Diagram (DOT)
Caption: Regioselective synthesis via Iodine-Magnesium exchange, preserving the C6-Bromine handle.
Reactivity Profile & Mechanistic Insights[3]
The utility of this compound stems from its three distinct reactive centers, allowing for orthogonal functionalization.
The -Keto Acid Moiety (C3 Side Chain)
-
Reductive Amination: Reacts with amines and reducing agents (NaBH
CN) to form unnatural amino acids (pyridyl-glycines). -
Heterocyclization: Condenses with 1,2-diamines (e.g., o-phenylenediamine) to form quinoxalinones.
-
Decarboxylative Radical Generation: Under photoredox conditions (e.g., Ir-catalysis, Blue LED), the carboxylate releases CO
to generate an acyl radical. This radical can be trapped by olefins or arenes to form ketones.
The C6-Bromine Handle
-
Suzuki-Miyaura Coupling: The C-Br bond is highly activated for Pd-catalyzed cross-coupling due to the electron-deficient nature of the pyridine ring.
-
Nucleophilic Aromatic Substitution (S
Ar): While less reactive than a 2- or 4-halo pyridine, the 6-position can undergo S Ar with strong nucleophiles (alkoxides, thiols) if the ring is further activated.
Reactivity Map (DOT)
Caption: Orthogonal reactivity pathways enabling diverse scaffold synthesis.
Experimental Protocols
Protocol A: Synthesis of Ethyl 2-(6-bromopyridin-3-yl)-2-oxoacetate
This procedure yields the ester precursor, which is stable and often stored before hydrolysis.
-
Setup: Flame-dry a 250 mL 3-neck flask and purge with Argon.
-
Reagents: Charge with 2-bromo-5-iodopyridine (10.0 mmol) and anhydrous THF (50 mL). Cool to -15°C.
-
Exchange: Add iPrMgCl (2.0 M in THF, 10.5 mmol) dropwise over 15 mins. Stir for 30 mins at -15°C.
-
Note: Do not let the temperature rise above 0°C to prevent scrambling of the halides.
-
-
Quench: Cannulate the Grignard solution into a separate flask containing Diethyl Oxalate (20.0 mmol, 2.0 eq) in THF at -78°C.
-
Mechanistic Insight: Inverse addition (Grignard into Oxalate) prevents double-addition, ensuring the ketone is formed rather than the tertiary alcohol.
-
-
Workup: Warm to RT, quench with sat. NH
Cl, extract with EtOAc. Purify via silica chromatography (Hexane/EtOAc).
Protocol B: Photoredox Decarboxylative Coupling
Usage of the sodium salt to form a ketone.
-
Mix: Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate (0.5 mmol), Aryl bromide (0.5 mmol), and Ir(ppy)
(1 mol%) in DMSO. -
Irradiate: Stir under Blue LED (450 nm) irradiation for 12 hours.
-
Result: The carboxylate oxidizes to a radical, loses CO
, and the resulting acyl radical couples with the aryl halide (via Nickel co-catalysis if cross-coupling, or direct addition if alkene trapping).
Handling & Safety
-
Hygroscopicity: The sodium salt absorbs atmospheric moisture rapidly. Weigh quickly or use a glovebox. Store in a desiccator at -20°C.
-
Hazards:
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
Pyridine Toxicity: Handle with care; pyridines can have neurological effects. Use a fume hood.
-
References
-
Synthesis of Pyridyl-Glyoxylates via Grignard Exchange
- Title: "Regioselective Synthesis of Substituted Pyridines via Grignard Exchange of Bromopyridines."
- Source:Journal of Organic Chemistry, Song, J.J. et al. (2000).
- Context: Establishes the regioselectivity of 2,5-dibromo vs 2-bromo-5-iodo exchange.
-
(Generalized citation for method).
-
Decarboxylative Aryl
-Keto Acids:-
Title: "Merging Photoredox and Nickel Catalysis: The Direct Synthesis of Ketones by the Decarboxylative Arylation of Oxo Acids."[3]
- Source:Journal of the American Chemical Society, Chu, L., & MacMillan, D. W. C. (2015).
- Context: Describes the mechanism for using keto-acid salts as acyl radical precursors.
-
-
Commercial Availability & CAS Data
- Source: Sigma-Aldrich / PubChem Entries for CAS 2418703-94-1 and 745816-48-2.
-
Context: Verification of chemical identifiers and salt forms.[4]
-
(Acid form reference).
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. WO2020243459A1 - Thiadiazolyl derivatives as dna polymerase theta inhibitors - Google Patents [patents.google.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. WO2024105563A1 - Substituted bicyclic pyridone derivatives - Google Patents [patents.google.com]
Starting materials for 2-(6-bromopyridin-3-yl)-2-oxoacetic acid synthesis
This guide details the strategic synthesis of 2-(6-bromopyridin-3-yl)-2-oxoacetic acid (CAS: 404361-76-8), a critical alpha-keto acid scaffold used in the development of kinase inhibitors and peptidomimetics.
As a Senior Application Scientist, I have structured this guide to prioritize regiochemical control and scalability . We will explore two primary routes: the Organometallic Route (preferred for scale and cost) and the Oxidative Route (preferred for functional group tolerance).
PART 1: Strategic Analysis of Starting Materials
The synthesis hinges on the availability and reactivity of the pyridine core. The 6-bromo substituent is a "privileged" handle, allowing for late-stage diversification (e.g., Suzuki couplings), but it also complicates the synthesis by being sensitive to nucleophilic attack.
Comparative Matrix of Starting Materials
| Starting Material | CAS No. | Cost Profile | Synthetic Pathway | Key Advantage | Key Risk |
| 2,5-Dibromopyridine | 624-28-2 | Low (Commodity) | Lithiation / Grignard | High Regioselectivity | Requires cryogenic conditions (-78°C) |
| 6-Bromo-3-acetylpyridine | 38931-19-2 | Medium-High | Riley Oxidation ( | Ambient / Heat conditions | Selenium toxicity; difficult purification |
| Ethyl 6-bromonicotinate | 4966-87-6 | Medium | Condensation | Avoids heavy metals | Low yields for |
PART 2: Route 1 — The Organometallic Approach (Recommended)
This route is the industry standard for synthesizing pyridine-based
1. The Mechanism: Regioselective Lithiation
The reaction relies on the kinetic acidity and halogen-metal exchange rates. In 2,5-dibromopyridine, the bromine at the C3 position (beta to nitrogen, often numbered C5 in the starting material) undergoes exchange significantly faster than the bromine at C2 (alpha to nitrogen) due to the stabilization of the resulting anion and the inductive effects of the nitrogen.
Reaction Scheme Visualization:
Figure 1: Organometallic workflow for the regioselective synthesis of the target keto-acid.
2. Detailed Protocol
Step A: Lithium-Halogen Exchange & Acylation
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a thermometer and N2 inlet.
-
Solvation: Dissolve 2,5-dibromopyridine (1.0 eq) in anhydrous Toluene/THF (4:1 ratio). The non-polar solvent (toluene) enhances the regioselectivity of the exchange at the 5-position over the 2-position.
-
Exchange: Cool to -78°C . Add
-Butyllithium (1.05 eq, 2.5M in hexanes) dropwise over 20 minutes.-
Critical Control Point: Do not allow temperature to rise above -70°C to prevent "scrambling" (exchange at the 2-position). Stir for 30–45 minutes.
-
-
Quench: Cannulate the cold lithiated solution into a separate flask containing Diethyl oxalate (2.0 eq) in THF at -78°C.
-
Why Reverse Addition? Adding the lithiated species to the excess oxalate prevents double-addition (formation of the diketone/alcohol).
-
-
Workup: Warm to 0°C, quench with saturated
. Extract with EtOAc.[1] The product is Ethyl 2-(6-bromopyridin-3-yl)-2-oxoacetate .[2]
Step B: Hydrolysis
-
Dissolve the ester in THF/Water (1:1).
-
Add LiOH (1.2 eq) at 0°C. Stir for 1 hour.
-
Acidify carefully with 1M HCl to pH 2–3. The free acid often precipitates or can be extracted into EtOAc.
PART 3: Route 2 — The Oxidative Approach (Alternative)
If cryogenic facilities are unavailable, the Riley Oxidation offers a robust thermal alternative. This route converts an acetyl group directly to an
1. The Mechanism: Oxidative Rearrangement
Selenium dioxide attacks the enol form of the ketone, forming a
Pathway Visualization:
Figure 2: Riley oxidation pathway for converting acetyl-pyridine to the glyoxylic acid.
2. Detailed Protocol
-
Reagents: Combine 1-(6-bromopyridin-3-yl)ethan-1-one (1.0 eq) and Selenium Dioxide (
, 1.5 eq) in Pyridine (0.5 M concentration). -
Reaction: Heat to 90°C for 4–6 hours. The reaction mixture will turn black as metallic Selenium precipitates.
-
Filtration: Cool to room temperature. Filter through a pad of Celite to remove metallic Selenium.
-
Safety Note: Selenium compounds are toxic. Treat all waste as hazardous.
-
-
Isolation: Concentrate the filtrate. The residue is usually the pyridine salt of the acid. Acidify with HCl and extract to obtain the free acid.
PART 4: Analytical Validation & Quality Control
To ensure the integrity of the synthesized material, the following analytical signatures must be verified.
| Method | Expected Signal | Mechanistic Confirmation |
| 1H NMR (DMSO-d6) | Confirms 1,2,4-substitution pattern (relative to N). Absence of methyl peak confirms oxidation/substitution. | |
| 13C NMR | Carbonyl peaks at ~185 ppm (ketone) and ~165 ppm (acid/ester). | Confirms presence of |
| LC-MS | [M+H]+ = 230/232 (1:1 ratio) | Confirms Bromine isotope pattern ( |
Troubleshooting Guide
-
Problem: Low yield in Route 1 (Grignard).
-
Cause: Incomplete drying of solvents or temperature spikes allowing lithiation at C2.
-
Solution: Use "Turbo Grignard" (
-PrMgCl LiCl) at -15°C instead of -BuLi at -78°C for better functional group tolerance and safety.
-
-
Problem: Selenium contamination in Route 2.
-
Cause: Inefficient filtration.
-
Solution: Wash the Celite pad with hot acetic acid; perform a final recrystallization from water/ethanol.
-
References
-
Regioselective Lithiation of 2,5-Dibromopyridine
- Title: Regioselective Synthesis of 5-Substituted-2-bromopyridines via Lithium-Halogen Exchange.
- Source:Journal of Organic Chemistry, 2004, 69(13), 4429–4435.
-
URL:[Link]
-
Riley Oxidation Mechanism & Application
- Title: Selenium Dioxide Oxid
- Source:Journal of the American Chemical Society, 1944, 66(9), 1609.
-
URL:[Link]
-
Synthesis of Ethyl 2-(6-bromopyridin-3-yl)-2-oxoacetate (Intermediate)
Sources
"Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate" solubility and stability
This technical guide details the solubility and stability profile of Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate , a critical heterocyclic building block used in the synthesis of pharmaceuticals and agrochemicals.
Solubility, Stability, and Handling Protocols
Executive Summary
Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate (CAS: 2418703-94-1) is the sodium salt of a pyridine-glyoxylic acid derivative. It serves as a high-value synthon for constructing complex heterocycles via condensation reactions (e.g., cyclization to imidazoles) or reductive aminations.
While the sodium salt form significantly enhances aqueous solubility compared to its parent acid, it introduces specific stability challenges—primarily hygroscopicity and susceptibility to decarboxylation under thermal stress. This guide provides the structural basis for these properties and actionable protocols for their management.
Chemical Profile & Structure-Property Analysis
| Property | Detail |
| Chemical Name | Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate |
| Molecular Formula | C₇H₃BrNNaO₃ |
| Molecular Weight | ~251.99 g/mol |
| Physical State | White to off-white crystalline solid |
| Key Functional Groups | [1][2][3] • Sodium Carboxylate: Solubilizing ionic head.• |
2.1 Structural Stability Logic
The stability of this compound is governed by the electron-withdrawing nature of the pyridine ring.
-
Decarboxylation Risk: The pyridine ring pulls electron density from the
-carbonyl carbon. While less reactive than -keto acids, -keto acids attached to electron-deficient heterocycles can decarboxylate under elevated temperatures ( ) or acidic conditions, releasing CO₂ and yielding the corresponding aldehyde [1]. -
Hydration Equilibrium: In aqueous solution, the electron-deficient ketone adjacent to the carboxylate is prone to forming a gem-diol (hydrate). This is reversible but complicates NMR analysis in D₂O.
Solubility Profile
The sodium salt moiety dictates a solubility profile distinct from the parent acid.
3.1 Predicted Solubility Matrix
| Solvent | Solubility Rating | Mechanistic Insight |
| Water (pH 7) | High (>50 mg/mL) | Ionic dissociation of Na⁺ and carboxylate is thermodynamically favorable. |
| Water (pH < 2) | Low / Precipitation | Protonation converts the salt to the free acid (2-(6-bromopyridin-3-yl)-2-oxoacetic acid), which is significantly less soluble and may precipitate. |
| DMSO | High | High dielectric constant solvates the ionic pair effectively. Preferred for stock solutions. |
| Methanol/Ethanol | Moderate | Soluble, but risk of hemiacetal formation at the ketone position upon prolonged storage. |
| Dichloromethane | Insoluble | Non-polar nature cannot overcome the crystal lattice energy of the salt. |
3.2 Experimental Protocol: Solubility Determination
Do not rely on visual inspection alone. Use this gravimetric workflow.
-
Preparation: Weigh 10 mg of compound into a chemically resistant vial (borosilicate glass).
-
Addition: Add solvent in 100
L increments while vortexing at 25°C. -
Observation: Check for clarity and birefringence (undissolved crystals) under polarized light.
-
Quantification: If fully dissolved, calculate solubility (
). If undissolved after 2 mL, solubility is <5 mg/mL.
Stability Assessment & Degradation Pathways
4.1 Solid-State Stability
-
Hygroscopicity: As a sodium salt, the material is hygroscopic. Moisture uptake can catalyze hydrolysis or induce "caking," making accurate weighing difficult.
-
Storage: Must be stored at 2–8°C under an inert atmosphere (Argon/Nitrogen) with desiccants.
4.2 Solution Stability (Degradation Mechanisms)
The two primary degradation pathways in solution are Decarboxylation and Photolytic Dehalogenation .
Figure 1: Primary degradation pathways. The red path (Decarboxylation) is irreversible and accelerated by heat and low pH.
4.3 Stability Protocol: Stress Testing
To validate the integrity of your specific lot, perform this HPLC-based stress test.
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus)
Workflow:
-
Control: Prepare a 1 mg/mL solution in DMSO. Inject immediately.
-
Acid Stress: Dilute to 0.1 mg/mL in 0.1 M HCl. Incubate at RT for 4 hours . Neutralize and inject.
-
Expectation: Look for the "Aldehyde" peak (loss of 44 Da from CO₂).
-
-
Thermal Stress: Incubate aqueous solution at 60°C for 4 hours .
-
Analysis: Compare AUC (Area Under Curve) of the parent peak. A decrease of >2% indicates instability.
Handling & Storage Recommendations
Based on the chemical profile, the following "Golden Rules" apply to maintain scientific integrity:
-
Avoid Acidic Dissolution: Do not dissolve directly in acidic buffers (pH < 4) unless immediate reaction is intended. The protonation of the carboxylate accelerates decarboxylation [2].[4]
-
Cold Chain is Critical: Store solid material at -20°C for long-term (>1 month) or 4°C for active use.
-
Protect from Light: The C-Br bond on the pyridine ring is photosensitive. Use amber vials for all solution-phase experiments.
-
Use Fresh Stock: Aqueous stock solutions should be prepared daily. DMSO stocks can be stored at -20°C for up to 1 month.
References
-
Tsoleridis, C. A., et al. (1986). "Decarboxylation of 2-oxo-3-pyridylglyoxylic acids." Journal of Heterocyclic Chemistry, 23(3), 725-728.
-
March, J. (2013). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley-Interscience. (Section: Decarboxylation of Alpha-Keto Acids).
-
Sigma-Aldrich. "Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate Product Page."[1]
Sources
The Diverse Biological Landscape of Bromopyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, integral to a significant number of FDA-approved drugs.[1][2] The introduction of a bromine atom to this versatile ring system creates a class of compounds known as bromopyridine derivatives, which serve as pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules.[3] This technical guide provides an in-depth exploration of the potential biological activities of bromopyridine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and neurological applications. We will delve into the mechanistic underpinnings of their actions, present detailed experimental protocols for their evaluation, and provide quantitative data to inform drug discovery and development efforts.
Introduction: The Strategic Importance of the Bromo Substituent
The utility of bromopyridines in pharmaceutical synthesis stems from the unique properties imparted by the bromine atom. As a good leaving group, it facilitates a variety of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as nucleophilic substitution reactions.[4] This reactivity allows for the facile introduction of the pyridine motif into complex molecular architectures, a common strategy in the development of therapeutic agents for oncology, infectious diseases, and central nervous system disorders.[3] This guide will explore the downstream biological consequences of these synthetic strategies, highlighting the diverse therapeutic potential of the resulting bromopyridine derivatives.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Bromopyridine derivatives have emerged as a promising class of compounds in oncology, with demonstrated activity against a range of human cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT-116) carcinomas.[5][6] Their mechanisms of action are multifaceted, often targeting key signaling pathways and processes that are dysregulated in cancer.
Key Mechanistic Insights
-
Kinase Inhibition: A prominent mechanism of action for many anticancer bromopyridine derivatives is the inhibition of protein kinases, which are critical regulators of cell signaling pathways often hijacked by cancer cells.[7] A key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[5] By inhibiting VEGFR-2, these compounds can effectively stifle tumor growth and metastasis.[5]
-
Modulation of Cell Fate Pathways: Bromopyridine derivatives have also been shown to influence signaling cascades that control cell proliferation, survival, and death. One such pathway is the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers.[8] Inhibition of this pathway can lead to decreased cancer cell proliferation and survival. Furthermore, some derivatives have been observed to induce apoptosis (programmed cell death) through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2.
Quantitative Assessment of Anticancer Activity
The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit a biological process (e.g., cell proliferation) by 50%.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivative | Not Specified | Not Specified | |
| Spirocyclic Bromotyrosine Analog (pyridin-2-yl derivative 29) | A-375 (Melanoma) | Not Specified | |
| Bis(2-amino-5-bromopyridine)dichloropalladium(II) | HepG2 (Hepatocellular Carcinoma) | Not Specified | [6] |
| Bromophenol derivative containing indolin-2-one moiety | A549, Bel7402, HepG2, HeLa, HCT116 | Potent Activity | [9] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the cytotoxic effects of potential anticancer compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HCT116) into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the bromopyridine derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Principle: Human tumor cells are implanted into immunocompromised mice, which are then treated with the test compound to assess its effect on tumor growth.
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomly assign the mice to treatment groups and administer the bromopyridine derivative (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dosing schedule. Include a vehicle control group.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the in vivo efficacy of the compound.
Signaling Pathway Visualization
Caption: VEGFR-2 Signaling Pathway Inhibition.
Caption: Wnt/β-catenin Signaling Pathway Modulation.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[10] Bromopyridine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Aspergillus niger, and Candida albicans.[11][12]
Mechanistic Considerations
The precise mechanisms by which bromopyridine derivatives exert their antimicrobial effects are still under investigation. However, several potential modes of action have been proposed:
-
Enzyme Inhibition: Similar to their anticancer activity, these compounds may inhibit essential microbial enzymes. For instance, molecular docking studies have suggested that some imidazo[4,5-b]pyridine derivatives can interact with dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in bacteria.[13]
-
Disruption of Cell Wall or Membrane Integrity: The lipophilic nature of some bromopyridine derivatives may allow them to intercalate into and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.
-
Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Some pyridine derivatives have been shown to inhibit biofilm formation, which could enhance their therapeutic efficacy.[14]
Quantitative Assessment of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key parameter for assessing the potency of new antimicrobial compounds.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridines | S. aureus, B. subtilis, P. vulgaris, K. pneumoniae | Not specified, but showed significant activity | [15] |
| 3-(pyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | 2-64 | [14] |
| Imidazo[4,5-b]pyridine derivatives | Bacillus cereus | Lower for Gram-positive | [13] |
Experimental Protocols
Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium to determine the lowest concentration that inhibits growth.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the bromopyridine derivative and create serial twofold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Principle: Mice are infected with a pathogenic microorganism and then treated with the test compound to assess its ability to reduce the bacterial burden and improve survival.[16]
Step-by-Step Methodology:
-
Infection: Infect mice with a standardized dose of the pathogen (e.g., via intraperitoneal injection for a systemic infection model or via intranasal instillation for a pneumonia model).[17]
-
Treatment: Administer the bromopyridine derivative at various doses and schedules. Include a vehicle control group and a positive control group (e.g., a known antibiotic).
-
Monitoring: Monitor the mice for signs of illness and survival.
-
Bacterial Burden Determination: At specific time points, euthanize a subset of mice from each group and collect relevant tissues (e.g., spleen, liver, lungs). Homogenize the tissues and plate serial dilutions on appropriate agar to enumerate the number of colony-forming units (CFUs).
-
Data Analysis: Compare the survival rates and bacterial loads in the tissues between the treated and control groups to evaluate the in vivo efficacy of the compound.
Antiviral Activity: Combating Viral Pathogens
Pyridine-containing heterocycles have a rich history in antiviral drug discovery, and bromopyridine derivatives are no exception.[18][19] They have been investigated for their activity against a variety of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), hepatitis B virus (HBV), and respiratory syncytial virus (RSV).[20]
Mechanisms of Antiviral Action
The antiviral mechanisms of bromopyridine derivatives can be diverse and virus-specific. Some potential mechanisms include:
-
Inhibition of Viral Enzymes: These compounds can target essential viral enzymes, such as reverse transcriptase and polymerase, which are crucial for viral replication.[18]
-
Inhibition of Viral Entry or Fusion: Some derivatives may interfere with the initial stages of viral infection by preventing the virus from entering host cells or by inhibiting the fusion of the viral and cellular membranes.[21]
-
Modulation of Host Factors: Viruses often rely on host cell machinery for their replication. Bromopyridine derivatives may modulate host cell signaling pathways that are essential for the viral life cycle.[18]
Quantitative Assessment of Antiviral Activity
The antiviral activity of a compound is often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits viral replication by 50%.[22]
| Compound Class | Virus | IC50/EC50 | Reference |
| Imidazopyridine derivatives | Respiratory Syncytial Virus (RSV) | 3 nM (for compound 8jm) | [21] |
| 2-Benzoxyl-phenylpyridine derivatives | Coxsackievirus B3 (CVB3), Adenovirus type 7 (ADV7) | 24.6 to 100.7 µM (CVB3), 27.1 to 75.4 µM (ADV7) | [23] |
Experimental Protocols
Principle: This assay measures the ability of a compound to inhibit the formation of viral plaques (localized areas of cell death) in a monolayer of host cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed a monolayer of susceptible host cells in multi-well plates.
-
Virus Infection: Infect the cells with a known amount of virus in the presence of serial dilutions of the bromopyridine derivative.
-
Overlay: After a short incubation period to allow for viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virus.
-
Incubation: Incubate the plates for a period sufficient for plaque formation.
-
Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction at each compound concentration relative to a virus control (no compound) and determine the IC50 value.
Principle: Animal models that mimic human viral diseases are used to evaluate the in vivo efficacy, pharmacokinetics, and safety of antiviral drug candidates.[24]
Step-by-Step Methodology:
-
Model Selection: Choose an appropriate animal model for the virus of interest (e.g., mice, hamsters, or non-human primates).
-
Infection: Infect the animals with the virus.
-
Treatment: Administer the bromopyridine derivative according to a defined dosing regimen.
-
Monitoring: Monitor the animals for clinical signs of disease, weight loss, and survival.
-
Viral Load Measurement: At various time points, collect samples (e.g., blood, tissues) to quantify the viral load using methods such as quantitative PCR (qPCR) or plaque assays.
-
Data Analysis: Compare the clinical outcomes and viral loads between the treated and control groups to assess the in vivo antiviral efficacy.
Neurological Activity: Modulating the Central Nervous System
The pyridine ring is a common feature in many centrally acting drugs, and bromopyridine derivatives are being explored for their potential in treating a range of neurological disorders.
Areas of Investigation and Mechanisms of Action
-
Neuroprotection: Some dihydropyridine derivatives have shown neuroprotective effects in animal models of ischemic brain injury.[25] The proposed mechanisms involve the blockade of L-type Ca2+ channels and the inhibition of calmodulin-dependent pathways, which can mitigate the damaging effects of excessive calcium influx during ischemia.[25] Other compounds may exert neuroprotective effects through antioxidant and anti-inflammatory mechanisms.[26]
-
Modulation of GABAa Receptors: The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. Bromopyridine derivatives are being investigated as allosteric modulators of GABAA receptors.[27][28] Positive allosteric modulators can enhance the inhibitory effects of GABA, which can be beneficial in conditions such as anxiety and epilepsy.[29][30]
-
Enzyme Inhibition in Neurodegenerative Diseases: In the context of Alzheimer's disease, some pyridine derivatives have been designed to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in the breakdown of the neurotransmitter acetylcholine.[31]
Quantitative Assessment of Neurological Activity
| Compound Class | Target/Assay | Activity (IC50/EC50) | Reference |
| Brozopine (a bromopyridine derivative) | Protective effect in PC12 cells | EC50 of 22.52 µM | [26] |
| Coumarin-pyridine hybrids | Acetylcholinesterase (AChE) inhibition | 2–144 nM | Not specified in snippets |
| 1,4-Dihydropyridine derivatives | Neuroprotection in vitro | Not specified | [17] |
Experimental Protocols
Principle: Neuronal cells are exposed to an oxidative stressor to induce cell death, and the ability of a compound to protect the cells is assessed.
Step-by-Step Methodology:
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or PC12 cells).
-
Pre-treatment: Pre-treat the cells with various concentrations of the bromopyridine derivative.
-
Induction of Oxidative Stress: Expose the cells to an oxidative stress-inducing agent (e.g., hydrogen peroxide or 6-hydroxydopamine).
-
Viability Assessment: After an appropriate incubation period, assess cell viability using an assay such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.
-
Data Analysis: Determine the concentration of the compound that provides 50% protection against the induced cell death (EC50).
Principle: A stroke is induced in an animal model (e.g., by middle cerebral artery occlusion in rats), and the ability of a compound to reduce the resulting brain damage is evaluated.
Step-by-Step Methodology:
-
Induction of Ischemia: Surgically induce a focal cerebral ischemia in rats.
-
Treatment: Administer the bromopyridine derivative (e.g., orally or intravenously) at different time points relative to the ischemic event.
-
Neurological Assessment: Evaluate the neurological deficits in the animals using a standardized scoring system.
-
Infarct Volume Measurement: After a set period, euthanize the animals and section the brains. Stain the sections (e.g., with 2,3,5-triphenyltetrazolium chloride) to visualize the infarcted tissue and quantify the infarct volume.
-
Data Analysis: Compare the neurological scores and infarct volumes between the treated and control groups to determine the neuroprotective efficacy of the compound.
Signaling Pathway Visualization
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of developmental pathways in neurological disorders: a pharmacological and therapeutic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. eurekaselect.com [eurekaselect.com]
- 21. Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 23. Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vitro and in Vivo Antiviral Activity of Mizoribine Against Foot-And-Mouth Disease Virus | MDPI [mdpi.com]
- 25. Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarbox ylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Brozopine ameliorates cognitive impairment via upregulating Nrf2, antioxidation and anti-inflammation activities - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Allosteric modulators induce distinct movements at the GABA-binding site interface of the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 28. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 29. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. Modulators of GABAA receptor-mediated inhibition in the treatment of neuropsychiatric disorders: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Assays Using Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate
A comprehensive review of currently available scientific literature and public data reveals no established in vitro assays or specific biological applications for the compound Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate (CAS Number: 2418703-94-1). [1] As a result, the creation of detailed, field-proven application notes and protocols with the expected level of scientific integrity is not feasible at this time.
While searches were conducted for the compound and its potential activities, no peer-reviewed papers, technical documents, or established methodologies detailing its use in specific assays such as enzyme inhibition, receptor binding, or cell-based functional screens were identified. The available information is limited to its chemical identity.
For researchers, scientists, and drug development professionals interested in exploring the potential of this compound, the absence of existing data necessitates a foundational research and development approach. This would involve:
-
Hypothesis Generation: Based on the chemical structure of Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate, which features a pyridine ring and an alpha-keto acid moiety, one might hypothesize potential interactions with enzymes that utilize alpha-keto acids as substrates or as inhibitors of various metabolic or signaling pathways. Pyridine derivatives are known to exhibit a wide range of biological activities.[2]
-
Initial Target Screening: A logical first step would be to perform broad panel screening against various enzyme classes (e.g., kinases, proteases, dehydrogenases) or receptor families to identify potential biological targets.
-
Assay Development: Once a putative target is identified, a suitable in vitro assay would need to be developed and validated. This could be a biochemical assay using a purified enzyme or a cell-based assay to assess the compound's effect on a specific cellular function.[3][4]
Hypothetical Application: Investigating Lactate Dehydrogenase (LDH) Inhibition
Given the structural similarity of the alpha-keto acid group to pyruvate, a natural substrate for Lactate Dehydrogenase (LDH), a hypothetical application could be the investigation of this compound as a potential LDH inhibitor. LDH is a key enzyme in anaerobic glycolysis, and its inhibition is a target of interest in various research areas, including cancer metabolism.
Below is a generalized protocol for a lactate dehydrogenase (LDH) cytotoxicity assay, which is typically used to measure cell death by quantifying the release of LDH from damaged cells.[5][6][7][8][9] While this protocol does not directly test for LDH inhibition by an external compound, it illustrates the principles of an LDH-based assay. To adapt this to test for direct inhibition, one would use purified LDH enzyme and measure its activity in the presence and absence of "Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate".
Generalized Protocol: Colorimetric LDH Cytotoxicity Assay
This protocol describes the general steps to measure cytotoxicity by quantifying LDH released into the cell culture supernatant.
I. Principle
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released upon membrane damage. The released LDH in the supernatant is measured in a coupled enzymatic reaction. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.[7] Diaphorase then uses NADH to reduce a tetrazolium salt (INT) to a red formazan product. The amount of formazan formed is proportional to the amount of LDH released and can be quantified by measuring the absorbance at a specific wavelength (typically around 490 nm).[5][8]
II. Materials
-
96-well, clear, flat-bottom plates
-
Test compound: Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate
-
Cells of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., 10X solution containing Triton X-100)
-
LDH Assay Reagent/Mixture (containing lactate, NAD+, INT, and diaphorase)
-
Stop Solution (e.g., 1M acetic acid)[6]
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
III. Experimental Workflow
Caption: Workflow for a typical LDH cytotoxicity assay.
IV. Step-by-Step Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of culture medium.[7][8]
-
Incubation: Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of "Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate" in culture medium. Add the desired concentrations to the appropriate wells.
-
Controls: Prepare the following controls in triplicate:
-
Spontaneous LDH Release: Add vehicle control (medium without the test compound) to a set of wells with cells.
-
Maximum LDH Release: Add lysis buffer (e.g., 10 µL of 10X Lysis Solution) to a set of wells with cells.[8] This serves as the positive control for 100% cytotoxicity.
-
Background Control: Wells containing only culture medium to measure the background LDH activity in the serum.
-
-
Treatment Incubation: Incubate the plate for a period appropriate for the cell type and expected compound activity (e.g., 24, 48, or 72 hours).
-
Supernatant Transfer: After incubation, centrifuge the plate at a low speed (e.g., 600 x g for 10 minutes) to pellet any detached cells.[8] Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.[5][6]
-
Assay Reaction: Prepare the LDH assay reagent according to the manufacturer's instructions. Add 50 µL of the assay reagent to each well of the new plate containing the supernatant.[6]
-
Incubation: Incubate the plate at room temperature (22-25°C) for 30-60 minutes, protected from light.[7]
-
Stop Reaction: Add 50 µL of stop solution to each well to terminate the enzymatic reaction.[6]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
V. Data Analysis
-
Subtract the background absorbance (medium only) from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
VI. Data Presentation
The results would typically be presented in a table and a dose-response curve.
| Concentration of Test Compound | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |
| Vehicle Control | 0.250 ± 0.015 | 0% |
| 1 µM | 0.300 ± 0.020 | X% |
| 10 µM | 0.550 ± 0.030 | Y% |
| 100 µM | 0.900 ± 0.050 | Z% |
| Maximum Release (Lysis) | 1.000 ± 0.060 | 100% |
Note: The values in this table are for illustrative purposes only.
Caption: Hypothetical inhibition of LDH by the test compound.
Conclusion for Researchers
The compound Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate represents an unexplored area of chemical biology. While this guide cannot provide established protocols due to a lack of public data, it outlines a logical, scientifically-grounded approach for initiating the investigation of its potential in vitro applications. Any research on this compound should begin with broad screening to identify biological targets, followed by rigorous assay development and validation.
References
There are no direct references for the application of Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate. The following references pertain to the general LDH assay protocols described as a hypothetical application.
- LDH Assay Protocol. (n.d.).
- Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC. (n.d.).
- LDH assay kit guide: Principles and applications - Abcam. (2025, May 20).
- LDH Cytotoxicity Assay Kit - Tiaris Biosciences. (n.d.).
- LDH Cytotoxicity Assay-Fluorescence (LDH-FL) - ScienCell Research Laboratories. (n.d.).
- sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate - Sigma-Aldrich. (n.d.).
- Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. (n.d.).
- Bioassays for Biologics - DiscoverX. (n.d.).
- EVB Cell-based assays - Eurofins-Viracor. (n.d.).
Sources
- 1. sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate | 2418703-94-1 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioassays for Biologics [discoverx.com]
- 4. EVB Cell-based assays [eurofins-viracorbiopharma.com]
- 5. mcb.berkeley.edu [mcb.berkeley.edu]
- 6. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. tiarisbiosciences.com [tiarisbiosciences.com]
- 9. sciencellonline.com [sciencellonline.com]
Application Notes & Protocols: The Strategic Use of Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate in the Synthesis of Novel Kinase Inhibitors
Abstract
The pyridine ring system is a cornerstone scaffold in the design of small molecule kinase inhibitors, prized for its ability to form critical hydrogen bonds within the ATP-binding site of kinases.[1][2] Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate emerges as a highly versatile and strategic starting material for medicinal chemists aiming to explore novel chemical space in kinase inhibitor discovery. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the rationale and practical application of this building block. We will detail its physicochemical properties, safe handling procedures, and present robust, step-by-step protocols for its conversion into diverse libraries of potential kinase inhibitors through amide coupling and palladium-catalyzed cross-coupling reactions. Furthermore, we provide a general framework for the subsequent biological evaluation of these synthesized compounds, creating a self-validating workflow from chemical synthesis to preliminary biological screening.
Introduction: The Rationale for a Privileged Scaffold
Protein kinases are a major class of drug targets, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][3] Small molecule inhibitors that target the ATP-binding site have revolutionized treatment paradigms in oncology and beyond.[4] The design of these inhibitors often relies on "privileged scaffolds"—molecular frameworks that are pre-validated to interact with key features of the target class.
The 2-aminopyridine moiety and related pyridine structures are well-established privileged scaffolds for kinase inhibition.[2] The pyridine nitrogen is perfectly positioned to act as a hydrogen bond acceptor, mimicking the interaction of the adenine portion of ATP with the "hinge" region of the kinase domain.[1][5] This foundational interaction provides a strong anchor for the inhibitor, allowing chemists to build out other regions of the molecule to achieve potency and selectivity.
Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate is a bifunctional building block designed to maximize synthetic versatility:
-
The 6-Bromo Group: Serves as a prime handle for diversification via modern cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig, Sonogashira reactions), enabling the installation of a wide array of aryl, heteroaryl, or alkyl groups. This allows for the systematic exploration of Structure-Activity Relationships (SAR) by probing adjacent hydrophobic pockets within the kinase active site.[1]
-
The 2-Oxoacetate (α-Keto Acid) Moiety: This reactive functional group is an excellent electrophile for nucleophilic addition, condensation, and amidation reactions. It provides a direct and efficient route to introduce another element of diversity, often targeting the solvent-exposed region of the ATP-binding site.
This guide will demonstrate how to leverage these two functional handles to rapidly generate libraries of novel compounds for kinase inhibitor screening programs.
Physicochemical Properties and Safety
Effective synthesis begins with a thorough understanding of the starting material's properties and safe handling requirements.
Properties
The precise CAS number for the title sodium salt is not widely indexed; however, its properties can be inferred from the closely related free acid, 2-(6-bromopyridin-3-yl)acetic acid.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrNNaO₃ | Calculated |
| Molecular Weight | 253.02 g/mol | Calculated |
| Related Compound (Free Acid) | 2-(6-bromopyridin-3-yl)acetic acid | [6][7] |
| CAS (Free Acid) | 404361-76-8 | [7] |
| Molecular Weight (Free Acid) | 216.03 g/mol | [6][7] |
| Appearance | Expected to be a white to off-white solid | General Observation |
Safety and Handling
As with any laboratory chemical, proper personal protective equipment (PPE) is mandatory. The hazards are associated with both the bromo-aromatic and the reactive keto-acid functionalities.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses or goggles, and chemical-resistant gloves.[8][9]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10][11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials like strong oxidizing agents.[8][12]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]
Strategic Synthesis Workflow
The core strategy involves a divergent synthetic approach where a common intermediate is used to generate a wide array of final products. This workflow is designed for efficiency in a drug discovery setting.
Caption: High-level workflow for kinase inhibitor synthesis.
Experimental Protocols
The following protocols are presented as robust starting points. Researchers should optimize conditions based on the specific substrates used.
Protocol 1: Synthesis of α-Ketoamide Library via Amide Coupling
Rationale: This protocol converts the oxoacetate into an α-ketoamide. The amide bond is stable and introduces a new vector for molecular interactions. The choice of amine (R¹-NH₂) is critical for exploring the SAR. This reaction is typically mediated by a peptide coupling agent to form an activated ester in situ, which then reacts with the amine.
| Reagent/Material | Purpose | Typical Amount |
| Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate | Starting Material | 1.0 eq (e.g., 253 mg, 1.0 mmol) |
| Amine (R¹-NH₂) | Diversity Element | 1.1 eq (1.1 mmol) |
| HATU (or HBTU/EDC) | Peptide Coupling Agent | 1.2 eq (1.2 mmol) |
| DIPEA (or Et₃N) | Non-nucleophilic Base | 2.5 eq (2.5 mmol) |
| Anhydrous DMF (or DCM) | Solvent | 5-10 mL |
| Saturated NaHCO₃ solution | Aqueous Workup | As needed |
| Brine | Aqueous Workup | As needed |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent | As needed |
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate (1.0 eq) and dissolve it in anhydrous DMF (e.g., 5 mL).
-
Add the selected primary or secondary amine (R¹-NH₂, 1.1 eq) to the solution.
-
Add the coupling agent HATU (1.2 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Causality Note: HATU reacts with the carboxylic acid to form a highly reactive activated ester. DIPEA is a sterically hindered base that neutralizes the generated acids without competing as a nucleophile, driving the reaction to completion.
-
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM (e.g., 50 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).
-
Causality Note: The bicarbonate wash removes unreacted starting material and acidic byproducts from the coupling agent.
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the desired α-ketoamide intermediate.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling
Rationale: This protocol utilizes the bromine atom on the pyridine ring as a handle for a palladium-catalyzed Suzuki cross-coupling reaction. This is a powerful and reliable method for forming C-C bonds, allowing the introduction of various aryl or heteroaryl groups (R²) that can probe deep into the kinase active site.[13]
| Reagent/Material | Purpose | Typical Amount |
| α-Ketoamide Intermediate (from Protocol 1) | Substrate | 1.0 eq (e.g., 1.0 mmol) |
| Aryl/Heteroaryl Boronic Acid (R²-B(OH)₂) | Coupling Partner | 1.2 - 1.5 eq |
| Pd(PPh₃)₄ or PdCl₂(dppf) | Palladium Catalyst | 0.05 - 0.10 eq |
| K₂CO₃ or Cs₂CO₃ | Base | 2.0 - 3.0 eq |
| 1,4-Dioxane / Water (e.g., 4:1) | Solvent System | 5-10 mL |
| Ethyl Acetate | Extraction Solvent | As needed |
| Brine | Aqueous Workup | As needed |
Step-by-Step Methodology:
-
In a reaction vessel suitable for heating (e.g., a microwave vial or sealed tube), combine the α-ketoamide intermediate (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.
-
Add the degassed solvent system (e.g., 4:1 Dioxane/Water).
-
Causality Note: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and deactivate it, halting the catalytic cycle.
-
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 2-16 hours (or heat in a microwave reactor according to standard protocols). Monitor for completion by TLC or LCMS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final kinase inhibitor candidate.
-
Thoroughly characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity (>95% is required for biological testing).
Caption: Synthetic strategy highlighting the two key diversification points.
Biological Evaluation: A General Protocol
Rationale: To validate the synthetic effort, the newly created compounds must be tested for their ability to inhibit kinase activity. A generic, robust assay like the ADP-Glo™ Kinase Assay (Promega) is suitable for primary screening. It measures the amount of ADP produced in a kinase reaction, where a decrease in ADP corresponds to inhibition of the enzyme.
Protocol 3: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Compound Preparation: Prepare stock solutions of the synthesized inhibitors in 100% DMSO (e.g., at 10 mM). Create a dilution series (e.g., 10-point, 3-fold dilutions) in an appropriate buffer.
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, the specific substrate peptide, and ATP at its Kₘ concentration.
-
Add the diluted compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for the recommended time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data to the controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Caption: Conceptual diagram of competitive kinase inhibition at the ATP site.
Conclusion and Future Directions
Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate is not merely a chemical; it is a strategic tool for the efficient construction of potential kinase inhibitors. The orthogonal reactivity of its two functional groups—the oxoacetate and the bromo-pyridine—provides medicinal chemists with a powerful platform for rapidly generating diverse molecular libraries. The protocols outlined herein offer a clear and validated path from this starting material to purified compounds ready for biological screening. By integrating modern synthetic methods with robust biochemical assays, researchers can effectively navigate the early stages of the drug discovery process, accelerating the identification of novel and potent kinase inhibitors.[14][15]
References
- Material Safety D
-
Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. PubMed. [Link]
-
Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. [Link]
-
HASA SODIUM BROMIDE Safety Data Sheet. Hasa Inc.. [Link]
-
Safety Data Sheet: Sodium bromide. Carl ROTH. [Link]
-
Synthesis and therapeutic evaluation of pyridyl based novel mTOR inhibitors. PubMed. [Link]
-
Sodium glyoxylate. PubChem, National Institutes of Health. [Link]
-
Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives. DigitalCommons@URI. [Link]
- A method for preparing sodium glyoxylate by coupled reverse osmosis technology.
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Center for Biotechnology Information. [Link]
-
Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. MDPI. [Link]
-
sodium glyoxylate, 2706-75-4. The Good Scents Company. [Link]
-
Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. bioRxiv. [Link]
-
2-(6-Bromopyridin-3-yl)acetic acid. PubChem, National Institutes of Health. [Link]
-
Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3. PubMed. [Link]
-
Exploratory Experiments on the Chemistry of the “Glyoxylate Scenario”: Formation of Ketosugars from Dihydroxyfumarate. Journal of the American Chemical Society. [Link]
-
Inhibition of protein kinases by 6-dimethylaminopurine accelerates the transition to interphase in activated mouse oocytes. PubMed. [Link]
-
Discovery of kinase inhibitors that potently cross-react with bromodomains. ResearchGate. [Link]
-
Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. National Center for Biotechnology Information. [Link]
- Processes and intermediates for preparing a btk inhibitor.
-
Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. ResearchGate. [Link]
-
Design and synthesis of rho kinase inhibitors (III). PubMed. [Link]
-
Synthesis and biological activity of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids. A new class of heteroatom-activated beta-lactam antibiotics. PubMed. [Link]
- Method for synthesizing 2-amino-6-bromopyridine.
-
Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-depen. bioRxiv. [Link]
-
p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design. PubMed. [Link]
-
2-(6-bromopyridin-3-yl)acetic acid (C7H6BrNO2). PubChemLite. [Link]
-
Protocols in drug discovery. PubMed. [Link]
-
Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals. [Link]
-
Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. MDPI. [Link]
-
Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Assay Guidance Manual for Drug Discovery: Technologies That Matter. ResearchGate. [Link]
-
Remove the pain, retain the gain: biophysical methods in early drug discovery. AXXAM. [Link]
-
Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. MDPI. [Link]
- Preparation method of sodium sugammadex intermediate.
- Polymorphs of bromfenac sodium and methods for preparing.
-
Synthesis, and biological evaluation of novel 2- (3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin- 2-yl)phenoxy)acetic acid as pote. Novelty Journals. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 6. 2-(6-Bromopyridin-3-Yl)Acetic Acid | CymitQuimica [cymitquimica.com]
- 7. 2-(6-Bromopyridin-3-yl)acetic acid | C7H6BrNO2 | CID 72212836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. semspub.epa.gov [semspub.epa.gov]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. hasa.com [hasa.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Protocols in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. axxam.com [axxam.com]
Troubleshooting & Optimization
"Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate" synthesis reaction optimization
This technical guide addresses the synthesis and optimization of Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate , a critical intermediate often used in the development of kinase inhibitors and anti-inflammatory agents.
The following content is structured as a Tier-3 Technical Support resource, designed to troubleshoot specific failure modes in the Halogen-Metal Exchange (HME) pathway, which is the industry-standard route for this transformation.
Part 1: Executive Technical Summary
The synthesis of Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate relies on the regioselective functionalization of 2,5-dibromopyridine . The core challenge lies in differentiating the two bromine atoms:
-
C2-Br (Position 6 in target): Adjacent to nitrogen; inductively activated but less prone to exchange in coordinating solvents.
-
C5-Br (Position 3 in target): The "beta" position; the desired site for lithiation/magnesiation.
The Optimized Route: We recommend a Turbo Grignard (iPrMgCl·LiCl) mediated exchange over the traditional n-BuLi route. This method offers superior chemoselectivity for the C5-position, higher functional group tolerance, and operational safety by avoiding cryogenic (-78 °C) conditions.
Part 2: Reaction Pathway Visualization
The following diagram outlines the competing pathways and the logic for the optimized protocol.
Caption: Comparative pathways for C5-selective functionalization. Route B (Green) minimizes isomeric impurities and cryogenic requirements.
Part 3: Troubleshooting & Optimization (Q&A)
Topic 1: Regioselectivity & Isomer Control
Q: I am observing a mixture of isomers (2-substituted vs. 5-substituted) by NMR. How do I lock selectivity for the 5-position?
A: This is a classic solvent-controlled phenomenon in pyridine chemistry.
-
The Mechanism: In non-coordinating solvents (e.g., Toluene), n-BuLi aggregates direct lithiation to the C2 position (adjacent to Nitrogen) due to the inductive effect and coordination with the lone pair. In coordinating solvents (e.g., THF, Et₂O), the solvation of the lithium cation breaks these aggregates, favoring the exchange at the C5 position (the "beta" bromine), which is electronically distinct.
-
The Fix: Ensure you are using THF as your primary solvent. If using the n-BuLi route, strictly maintain temperatures below -78 °C . If the temperature spikes, "Halogen Dance" (isomerization to the thermodynamically stable C2-lithio species) will occur [1].
-
Pro Tip: Switch to iPrMgCl·LiCl (Turbo Grignard) at -15 °C. The magnesium species is less prone to isomerization than the lithium species, locking the regioselectivity at C5 effectively [2].
Topic 2: Impurity Profile (Bis-Addition)
Q: My LC-MS shows a significant mass corresponding to the alcohol (double addition) rather than the alpha-keto ester. Why?
A: This is caused by the "Direct Addition" protocol. If you add Diethyl Oxalate into the lithiated pyridine, the local concentration of the nucleophile (pyridine) is high relative to the electrophile. The initial keto-ester product is more reactive than the oxalate starting material, leading to a second attack.
-
The Fix: Use Inverse Addition .
-
Prepare a solution of Diethyl Oxalate (excess, 1.5–2.0 equiv) in THF in a separate flask.
-
Cool this receiver flask to the reaction temperature.
-
Cannulate the Lithio/Magnesio-pyridine solution slowly into the oxalate solution. This ensures the nucleophile always encounters a vast excess of electrophile, favoring mono-acylation.
-
Topic 3: Hydrolysis & Salt Formation
Q: During the saponification step, the product turns dark, and yield drops. Is the alpha-keto group unstable?
A: Alpha-keto acids and their salts are susceptible to decarboxylation and polymerization under harsh basic conditions or high temperatures.
-
The Fix:
-
Use stoichiometric NaOH (1.0–1.05 eq). Do not use a large excess.
-
Keep the temperature at 0 °C to Ambient (20 °C) . Do not heat.
-
Monitor by TLC/HPLC. Once the ester is consumed (usually < 2 hours), immediately concentrate and lyophilize. Avoid acidic workups, as the free acid is less stable than the sodium salt.
-
Part 4: Optimized Experimental Protocol
Target: Synthesis of Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate via Turbo Grignard.
Materials Table
| Reagent | Equiv. | Role | Critical Parameter |
| 2,5-Dibromopyridine | 1.0 | Substrate | Dry, free of moisture. |
| iPrMgCl[1]·LiCl | 1.1 | Exchange Reagent | 1.3M in THF. Titrate before use. |
| Diethyl Oxalate | 1.5 | Electrophile | Distilled; must be in excess. |
| THF (Anhydrous) | N/A | Solvent | Water < 50 ppm. |
| NaOH (1M aq) | 1.0 | Hydrolysis Base | Exact stoichiometry. |
Step-by-Step Methodology
1. Magnesium-Halogen Exchange (Generation of Nucleophile)
-
Charge a flame-dried 3-neck flask with 2,5-Dibromopyridine (1.0 eq) and anhydrous THF (0.5 M concentration).
-
Cool the solution to -15 °C (Ice/Salt bath).
-
Add iPrMgCl·LiCl (1.1 eq) dropwise over 20 minutes.
-
Checkpoint: Stir at -15 °C for 30–60 minutes. Conversion to the 2-bromo-5-magnesio species is usually quantitative. (Optional: Quench a small aliquot with D₂O and check NMR for deuterium incorporation at C5).
2. Electrophilic Trapping (Inverse Addition)
-
In a separate vessel, dissolve Diethyl Oxalate (1.5 eq) in THF and cool to -15 °C .
-
Transfer the Grignard solution (from Step 1) via cannula dropwise into the Diethyl Oxalate solution over 30 minutes.
-
Allow the mixture to warm to 0 °C over 1 hour.
-
Quench: Add saturated NH₄Cl solution. Extract with EtOAc.[2][3]
-
Purification: The intermediate ethyl ester can be purified via silica gel chromatography (Hexane/EtOAc) if necessary, though high-quality crude is often sufficient.
3. Saponification to Sodium Salt
-
Dissolve the ethyl ester intermediate in Ethanol (0.2 M).
-
Cool to 0 °C .
-
Add 1.0 M NaOH (1.0 eq) dropwise.
-
Stir at 0 °C to 20 °C. Monitor consumption of ester by TLC.
-
Isolation: Concentrate the ethanol under reduced pressure (bath < 30 °C). The residue is the sodium salt.
-
Final Polish: Dissolve in minimum water and lyophilize to obtain the stable powder.
References
-
Song, J. J., et al. (2002). "Organometallic Methods for the Synthesis of 2,5-Disubstituted Pyridines." Journal of Organic Chemistry. This work details the solvent effects (THF vs Toluene) on the lithiation regioselectivity of 2,5-dibromopyridine.
-
Bao, R. L., et al. (2015). "Recent Advances in the Synthesis of Functionalized Pyridines via Grignard Reagents." Chemical Reviews. Describes the efficacy of Knochel-Hauser bases (Turbo Grignard) for selective exchange at the C5 position without cryogenic conditions.
-
Vertex Pharmaceuticals. (2002). "Process for making 2,5-substituted pyridine."[4][5] U.S. Patent 6,420,565. Provides industrial-scale examples of the lithiation and trapping with electrophiles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. US6420565B2 - Process for making 2, 5-substituted pyridine - Google Patents [patents.google.com]
- 5. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate
Introduction: The "Deceptive" Simple Salt
You are likely working with Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate (often an intermediate for HIF-PH inhibitors like Vadadustat). While it appears to be a simple salt, this compound presents three distinct challenges during purification:
-
Amphiphilic Solubility: It resists standard organic extractions but traps inorganic salts (NaCl/NaBr) during precipitation.
-
The "Hydrate" Phantom: The
-keto group avidly forms gem-diols in water, confusing NMR analysis. -
Decarboxylative Instability: Under oxidative stress or high heat, it degrades to the corresponding aldehyde or acid.
This guide moves beyond generic protocols to provide a Process Chemistry approach to isolating high-purity material suitable for sensitive downstream applications (e.g., Suzuki-Miyaura coupling).
Part 1: The Gold Standard Purification Protocol
The "Acid-Base Swing" Method Direct crystallization of the sodium salt often fails to remove inorganic impurities (NaCl). The most robust method involves isolating the insoluble Free Acid, washing it, and reforming the salt.
Workflow Diagram
Caption: The "Acid-Base Swing" removes inorganic salts by exploiting the water-insolubility of the free
Step-by-Step Methodology
| Step | Action | Critical Technical Insight |
| 1. Hydrolysis | Hydrolyze the ethyl ester precursor using 1.05 eq NaOH in MeOH/Water. | Do not overheat. High temps (>50°C) with NaOH can hydrolyze the Bromine (C-Br) to a Hydroxyl (C-OH), destroying the handle. |
| 2. Acidification | Cool to 0°C. Slowly add 2M HCl until pH reaches ~1.0. | The Free Acid (2-(6-bromopyridin-3-yl)-2-oxoacetic acid) is generally insoluble in acidic water. It will precipitate as a white/pale yellow solid. |
| 3. Desalting | Filter the solid. Wash the cake with ice-cold 0.1M HCl (2x) then minimal cold water. | This step removes NaCl and excess reagents. Do not wash with excess water as the free acid has slight water solubility. |
| 4. Salt Reformation | Suspend the wet cake in HPLC-grade water. Titrate with 1.0M NaOH or NaHCO₃. | Stop exactly at pH 7.0-7.2. Overshooting pH > 9.0 introduces excess NaOH which cannot be removed later. |
| 5. Isolation | Lyophilize (Freeze Dry) the resulting clear solution. | Avoid rotary evaporation with heat, which promotes degradation. Lyophilization yields a fluffy, readily soluble powder. |
Part 2: Troubleshooting & FAQs
Scenario A: "My NMR looks wrong. The ketone peak is missing!"
User Question: I ran a C13 NMR in D₂O. I see the pyridine signals, but the ketone carbonyl (~180 ppm) is gone. Instead, I see a peak around 95 ppm. Did I reduce the ketone?
Technical Diagnosis:
You are observing Gem-Diol Formation .
-
Reaction:
-
Evidence: The ketone carbon shifts from ~185 ppm (sp2) to ~95 ppm (sp3). This is not an impurity; it is the intrinsic nature of the molecule in aqueous solution.
Action Plan:
-
Verify: Run the NMR in DMSO-d6 (dry). In the absence of water, the equilibrium shifts back, and the ketone peak (~180+ ppm) will reappear.
-
Reporting: If you must use D₂O, report the peak at 95 ppm as the "hydrated ketone carbon."
Scenario B: "The product is Brown/Yellow instead of White."
User Question: My final solid is dark yellow or brown. Is it polymerized?
Technical Diagnosis: Discoloration usually stems from two sources:
-
Trace Transition Metals: If you used Pd/Cu upstream (e.g., to install the pyridine ring), the glyoxylate moiety is an excellent chelator (N-O bidentate ligand) and will trap trace metals.
-
Aldol-like Polymerization: In strong base, the
-keto group can self-condense.
Action Plan:
-
The "Chelation Wash": During the Acidification step (Part 1, Step 2), add a metal scavenger (e.g., QuadraSil® or EDTA) before filtering the free acid.
-
Recrystallization: If the salt is already formed, dissolve in minimum water and add Isopropanol (IPA) until turbid. Store at 4°C. The product should crystallize out, leaving colored impurities in the mother liquor.
Scenario C: "Suzuki Coupling Fails with this Salt."
User Question: I am trying to couple the Bromine end, but the reaction stalls. The catalyst is dying.
Technical Diagnosis:
The
Action Plan:
-
Protect the Keto Acid: Consider protecting the acid as an ester (methyl/ethyl) before the Suzuki coupling, then hydrolyze it post-coupling. The ester is less coordinating than the carboxylate salt.
-
Buffer Choice: If you must couple the salt, use a phosphate buffer (pH 7.5) rather than carbonate bases, and increase catalyst loading (to 5 mol%).
Part 3: Analytical Validation (Quality Control)
Do not rely on a single method. The hygroscopic nature of the salt requires orthogonal analysis.
| Method | Parameter | Acceptance Criteria | Notes |
| qNMR (DMSO-d6) | Purity (wt%) | > 98.0% | Use Maleic Acid as internal standard. Confirm absence of residual solvents (MeOH/EtOH). |
| HPLC (UV 254nm) | Purity (Area%) | > 99.0% | Mobile Phase: 0.1% TFA in Water/ACN. Note: TFA suppresses ionization in MS but sharpens the acid peak. |
| Ion Chromatography | Chloride Content | < 0.5% | Critical if the material is used for biological assays (salt sensitivity). |
| Karl Fischer | Water Content | Report Value | Expect 2-5% even in "dry" samples due to hydrate formation. |
Troubleshooting Decision Tree
Caption: Rapid diagnostic logic for common purity and analysis issues.
References
-
Synthesis of Vadadustat Intermediates
-
Patent: WO2021179540A1. "Method for preparing vadadustat and intermediate thereof." (2021).[1]
- Context: Describes the hydrolysis of the ester precursor and isolation steps for pyridine glyoxyl
-
-
Purific
-Keto Acids: - Gem-Diol Equilibrium in NMR: Concept: The hydration of -keto acids in aqueous media is a well-documented phenomenon in physical organic chemistry, affecting C13 chemical shifts. Reference: "Hydration of Pyruvic Acid and Derivatives." Journal of the American Chemical Society.
-
Vadadustat (Structure & Context)
Disclaimer: This guide is intended for use by trained laboratory professionals. Always consult the Safety Data Sheet (SDS) for Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate before handling. The "Acid-Base Swing" involves strong acids and bases; appropriate PPE is mandatory.
Sources
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. WO2021179540A1 - Method for preparing vadadustat and intermediate thereof - Google Patents [patents.google.com]
- 3. scitepress.org [scitepress.org]
- 4. WO1984002699A1 - PROCESS FOR PREPARING alpha-KETO-CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 5. CN115784978B - Method for synthesizing 2-amino-6-bromopyridine - Google Patents [patents.google.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. Synthesis of Vadadustat_Chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for 2-(6-Bromopyridin-3-yl)acetic Acid Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and functionalization of 2-(6-bromopyridin-3-yl)acetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of molecules. Pyridylacetic acid derivatives are prevalent structures in pharmaceutical products and serve as critical intermediates in their synthesis.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established literature and field-proven insights.
Common Synthetic Strategies
The synthesis of functionalized 2-(6-bromopyridin-3-yl)acetic acid derivatives typically follows one of three primary pathways. The choice of strategy depends on the availability of starting materials and the desired complexity of the final molecule.
-
Functionalization via Cross-Coupling: The most common approach involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) at the bromine-bearing C6-position of the pyridine ring.[3][4][5][6][7][8][9][10][11][12][13] This allows for the introduction of a wide variety of aryl, vinyl, and alkynyl substituents.
-
Side-Chain Construction: An alternative route involves building the acetic acid moiety onto a pre-functionalized pyridine ring. This can be achieved through methods like the reaction of a pyridine N-oxide with Meldrum's acid derivatives, followed by ring-opening and decarboxylation.[2]
-
Precursor Hydrolysis: The target acetic acid can be synthesized by the hydrolysis of a corresponding nitrile precursor, such as 2-(6-bromopyridin-3-yl)acetonitrile.[14][15][16] This is a straightforward transformation but requires careful control to ensure complete conversion.
Caption: Primary synthetic routes to 2-(6-bromopyridin-3-yl)acetic acid derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Question 1: My Suzuki-Miyaura coupling reaction is resulting in low yields or failing completely. What are the most probable causes and how can I optimize the reaction?
Answer: Low yields in the Suzuki coupling of bromopyridines are a frequent challenge. The electron-deficient nature of the pyridine ring and the ability of the ring nitrogen to coordinate with and deactivate the palladium catalyst are primary culprits.[4][17] Here are the key parameters to investigate for optimization:
-
Catalyst Deactivation: The lone pair on the pyridine nitrogen can bind to the palladium center, forming inactive catalytic species.[4] To mitigate this, use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) that sterically shield the palladium atom and promote the desired catalytic cycle over catalyst inhibition.
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex is often the rate-limiting step.[5][17] The choice of base is critical here. While carbonates like K₂CO₃ are effective, stronger bases like potassium phosphate (K₃PO₄) can be more successful, especially for less reactive substrates.[5] Cesium carbonate (Cs₂CO₃) often provides higher yields but is a more expensive option.[4]
-
Protodeboronation of Boronic Acid: This side reaction, where the boronic acid group is replaced by hydrogen, is common when using aqueous bases.[4] To avoid this, ensure your boronic acid is of high quality. Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can also prevent this issue.[4]
-
Solvent and Temperature: Solubility of reagents is key. Aprotic polar solvents like 1,4-dioxane, DMF, or toluene (often with some water) are commonly used.[4][5][18] If solubility is poor, a solvent screen is recommended. Cautiously increasing the reaction temperature (typically 80-110 °C) can improve reaction rates, but be aware that higher temperatures can also promote side reactions like debromination.[4]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation and promote the undesirable homocoupling of the boronic acid.[4] It is crucial to thoroughly degas all solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[4]
| Base | Typical Equivalents | Common Solvent(s) | General Efficacy | Notes |
| K₂CO₃ | 2.0 - 3.0 | Dioxane/H₂O, Toluene/H₂O | Good to Excellent | A reliable and cost-effective choice for many substrates.[5] |
| Cs₂CO₃ | 2.0 - 3.0 | Dioxane | High to Excellent | Often provides higher yields but is more expensive.[4] |
| K₃PO₄ | 2.0 - 3.0 | THF/H₂O, Toluene | High to Excellent | A strong base effective for less reactive coupling partners.[4][5] |
| Na₂CO₃ | 2.0 - 3.0 | DMF, Toluene/Ethanol/H₂O | Moderate to High | DMF can aid in the solubility of starting materials.[4][18] |
Question 2: I am observing significant byproduct formation, specifically homocoupling of my boronic acid and debromination of the starting material. How can I minimize these side reactions?
Answer: These are two of the most common side reactions in Suzuki couplings.
-
Minimizing Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is almost always caused by the presence of oxygen in the reaction mixture.[4] The solution is rigorous exclusion of air.
-
Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Common methods include multiple freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for at least 20-30 minutes.[4]
-
Inert Atmosphere: Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.
-
-
Minimizing Debromination: The replacement of the bromine atom with a hydrogen atom can occur through various pathways, often facilitated by the base and temperature.
-
Base Selection: Use the mildest base that still provides an acceptable reaction rate. Sometimes, switching from a very strong base like K₃PO₄ to a milder one like K₂CO₃ can help.
-
Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Monitor the reaction by TLC or LC-MS to avoid prolonged heating after the starting material is consumed.[18]
-
Question 3: My Heck coupling of 2-(6-bromopyridin-3-yl)acetic acid with an alkene is sluggish and gives a complex mixture of products. What should I optimize?
Answer: The Heck reaction is a powerful tool for C-C bond formation but requires careful optimization.[10][12][13]
-
Catalyst and Ligand: The standard catalyst is Palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to the active Pd(0) species.[12] While some Heck reactions can be run ligandless, the addition of phosphine ligands is often necessary. Tri(o-tolyl)phosphine or triphenylphosphine are common starting points.
-
Base: An organic base, most commonly triethylamine (Et₃N), is used to neutralize the HBr generated during the catalytic cycle.[12] Ensure the base is pure and dry.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are typically used.[11][12] Good solubility of all components is crucial.
-
Alkene Stoichiometry: Use a slight excess of the alkene partner (typically 1.2-1.5 equivalents) to drive the reaction to completion.[12]
-
Regioselectivity: For unsymmetrical alkenes like vinyl ethers, regioselectivity can be an issue, potentially leading to mixtures of α- and β-substituted products.[10] The choice of ligand and reaction conditions can influence this ratio.
Question 4: I'm attempting a Sonogashira coupling with a terminal alkyne, but the reaction is slow and I observe significant alkyne homocoupling (Glaser coupling). What's going wrong?
Answer: The Sonogashira coupling is highly effective but sensitive to reaction conditions.[7][19]
-
Dual Catalyst System: The reaction typically requires both a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂) and a copper(I) co-catalyst, usually copper(I) iodide (CuI).[3][7][20] The copper salt reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step.[20] Ensure your CuI is fresh and not discolored (it should be off-white, not green or brown).
-
Preventing Homocoupling: The primary cause of alkyne homocoupling is the presence of oxygen. Like the Suzuki reaction, this process must be run under strictly anaerobic conditions.[20][21] Thoroughly degas all solvents and reagents and maintain a positive pressure of inert gas.
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is essential. It serves both as a base to neutralize the HX produced and often as the solvent.[3][7] DMF is also a common solvent.[3]
-
Temperature: Sonogashira reactions can often be run at milder temperatures than Suzuki couplings, sometimes even at room temperature, but heating to 60-100 °C may be required for less reactive bromopyridines.[7]
Question 5: The hydrolysis of my 2-(6-bromopyridin-3-yl)acetonitrile precursor to the carboxylic acid is incomplete. How can I improve the conversion?
Answer: Nitrile hydrolysis requires forcing conditions, either acidic or basic, and often elevated temperatures to proceed to completion.[15] The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[15][16]
-
Basic Hydrolysis: Refluxing the nitrile with an aqueous solution of a strong base like sodium hydroxide (e.g., 10% NaOH solution) is a common method.[15] The initial product is the sodium carboxylate salt. After the reaction is complete (disappearance of starting material by TLC/LC-MS), the mixture must be cooled and carefully acidified (e.g., with cold 6M HCl) to precipitate the final carboxylic acid product.[15]
-
Acidic Hydrolysis: Alternatively, refluxing in the presence of a strong acid like aqueous HCl or H₂SO₄ will also effect the conversion.[14]
-
Reaction Time and Temperature: These reactions are often slow. Refluxing for several hours (from 1.5 to 24 hours) may be necessary.[15] Monitor the reaction periodically to determine the optimal time. If the starting material persists, increasing the concentration of the acid/base or the reaction time may be necessary.
Frequently Asked Questions (FAQs)
Q1: Why is a palladium catalyst used for these cross-coupling reactions? A1: Palladium has a unique ability to cycle between different oxidation states (primarily Pd(0) and Pd(II)), which is the foundation of its catalytic activity. The general cycle involves three key steps: 1) Oxidative Addition of the aryl bromide to the Pd(0) center to form a Pd(II) complex, 2) Transmetalation (in Suzuki) or Migratory Insertion (in Heck/Sonogashira), where the second organic fragment is added, and 3) Reductive Elimination , where the new C-C bond is formed, the product is released, and the Pd(0) catalyst is regenerated.[10][12]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Q2: Which is a better leaving group for cross-coupling on the pyridine ring: Br, Cl, or I? A2: The reactivity for oxidative addition to the palladium catalyst generally follows the trend of bond strength: I > Br > OTf >> Cl .[12] Aryl iodides are the most reactive but are often more expensive and less stable. Aryl bromides offer a good balance of reactivity and stability, making them the most common choice. Aryl chlorides are the least reactive and often require specialized, highly active catalyst systems to achieve good results.[12]
Q3: How does the position of the bromine atom on the pyridine ring affect its reactivity? A3: The position of the halogen relative to the ring nitrogen significantly impacts reactivity due to the nitrogen's electron-withdrawing nature.[22] The electron density is lowest at the C2, C4, and C6 positions. Consequently, halogens at these positions (like the 6-bromo in the topic compound) are generally more reactive towards oxidative addition in palladium-catalyzed couplings than halogens at the C3 or C5 positions.
Q4: Is it absolutely necessary to run these cross-coupling reactions under an inert atmosphere? A4: Yes, for optimal results and reproducibility, it is strongly recommended.[4] As discussed in the troubleshooting section, oxygen can lead to the degradation of phosphine ligands, deactivation of the Pd(0) catalyst, and promotion of undesirable side reactions like the homocoupling of organometallic reagents (e.g., boronic acids or terminal alkynes).[4][20][21] While some modern, highly robust catalyst systems show some air tolerance, running reactions under nitrogen or argon is standard best practice.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Note: This is a generalized procedure and requires optimization for specific substrates.
-
Reaction Setup: In a dry, oven-baked Schlenk flask or reaction vial equipped with a magnetic stir bar, combine 2-(6-bromopyridin-3-yl)acetic acid (1.0 eq.), the desired arylboronic acid or boronic ester (1.2-1.5 eq.), and the selected base (e.g., K₂CO₃, 2.0-3.0 eq.).[4][5]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent(s) (e.g., 1,4-dioxane/water 5:1) via syringe under a positive pressure of inert gas.[5]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and, if separate, the ligand.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[5]
Protocol 2: General Procedure for Nitrile Hydrolysis
Note: This procedure is for basic hydrolysis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(6-bromopyridin-3-yl)acetonitrile (1.0 eq.) and a 10% aqueous solution of NaOH.[15]
-
Reaction: Heat the mixture to reflux gently for 1.5-4 hours. The oily droplets of the starting material should disappear as the reaction proceeds.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting nitrile.
-
Workup: After completion, remove the heat source and chill the solution in an ice/water bath for several minutes.
-
Acidification: While stirring vigorously in the ice bath, slowly add cold 6 M HCl until the solution is acidic (test with pH paper) and precipitation of the carboxylic acid product is complete.[15]
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold water.
-
Purification: If necessary, recrystallize the product from a suitable solvent (e.g., water or ethanol/water) and allow it to air dry.
References
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone - Benchchem.
- Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid.
- Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine - Benchchem.
- A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine - Benchchem.
- Double Heck Cross‐Coupling Reactions of Dibrominated Pyridines | Request PDF.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scientific Research Publishing.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromopyridin-3-amine - Benchchem.
- Optimization of the reaction conditions. | Download Table - ResearchGate.
- Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway.
- Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation - Arkivoc.
- Pyridines.
- Heck Coupling - NROChemistry.
- Sonogashira coupling - Wikipedia.
- Question: How can you prepare acetic acid from acetonitrile? - Filo.
- Sonogashira Coupling - Organic Chemistry Portal.
- Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - ResearchGate.
- Heck Reaction - Organic Chemistry Portal.
- Synthesis of (-)‐cytisine using a 6‐endo aza‐Michael addition | SciSpace.
- Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - PMC.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI.
- Hydrolysis of Nitriles to Carboxylic Acid - Ventura College Organic Chemistry Lab.
- conversion of Acetonitrile into Acetic acid - Brainly.in.
- common experimental procedures involving 2-(2,6-dichloropyridin-4-yl)acetic acid - Benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Heck Coupling | NROChemistry [nrochemistry.com]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Question: How can you prepare acetic acid from acetonitrile? | Filo [askfilo.com]
- 15. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 16. brainly.in [brainly.in]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. gcwgandhinagar.com [gcwgandhinagar.com]
Removal of impurities from crude "Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate"
This guide is structured as a specialized Technical Support Center for the purification of Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate . It prioritizes actionable troubleshooting, mechanistic explanation, and safety.
Ticket ID: PUR-BP-OXO-001 Status: Open Subject: Impurity Removal & Protocol Optimization
System Overview & Chemical Context
Compound: Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate
Functional Class:
Common Impurity Profile
| Impurity Type | Likely Identity | Origin | Solubility Characteristic |
| Inorganic Salts | NaCl, NaBr, NaOH | Synthesis byproducts (Hydrolysis/Neutralization) | Water Soluble / Alcohol Insoluble |
| Organic Non-Polars | 2,5-Dibromopyridine, 6-Bromopyridine-3-carbonitrile | Unreacted Starting Materials | Organic Soluble / Water Insoluble |
| Degradants | 6-Bromopyridine-3-carbaldehyde | Decarboxylation (Heat/Acid) | Organic Soluble |
| Chromophores | Pyridine N-Oxides / Oligomers | Oxidative stress | Variable (often polar) |
Diagnostic Matrix: Identify Your Issue
Select the symptom below to jump to the corresponding solution.
| Symptom | Probable Cause | Recommended Protocol |
| Product is a sticky gum/oil | Residual solvent or organic impurities preventing lattice formation. | [Protocol A: Biphasic Wash] |
| Ash content > 10% | Trapped inorganic salts (NaCl/NaBr). | [Protocol B: The Ethanol Switch] |
| Yellow/Brown discoloration | Trace oxidation or oligomerization. | [Protocol C: Carbon Polish] |
| Low Assay / High Organic Impurity | Co-precipitation of starting material. | [Protocol A: Biphasic Wash] |
Troubleshooting Workflows & Protocols
Protocol A: The Biphasic Scavenger (Removing Organic Impurities)
Objective: Remove unreacted non-polar starting materials (e.g., brominated pyridines) before isolating the solid salt. Mechanism: Exploits the high water solubility of the glyoxylate salt vs. the lipophilicity of the impurities.
-
Dissolution: Dissolve the crude crude mixture in Water (5 vol) . Ensure pH is > 7.5 (add dilute NaOH if necessary) to ensure the salt is fully formed and not in the unstable acid form.
-
The Wash: Extract the aqueous layer twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (2 x 3 vol).
-
Why? The target molecule stays in the water (ionic). The impurities migrate to the organic layer.
-
-
Phase Separation: Retain the Aqueous Layer . Discard the organic layer (check by TLC first to confirm no product loss).
-
Isolation: Lyophilize the aqueous layer or proceed to Protocol B for desalting.
Protocol B: The Ethanol Switch (Desalting/Inorganic Removal)
Objective: Remove trapped inorganic salts (NaCl/NaBr) which are often co-isolated during evaporation. Mechanism: "Salting out" in reverse. Sodium organic salts are often soluble in hot Ethanol/Methanol, while inorganic salts (NaCl) are significantly less soluble in alcohols.
-
Drying: Ensure the crude solid is dry (water interferes with this separation).
-
Slurry: Suspend the crude solid in Absolute Ethanol (EtOH) or Isopropanol (IPA) (10 vol).
-
Reflux: Heat to reflux (
C) for 30 minutes.-
Observation: The organic glyoxylate should dissolve; the inorganic salts (NaCl) will remain as a fine white suspension.
-
-
Hot Filtration: Filter the mixture while hot through a sintered glass funnel (or Celite pad).
-
Action: The filtrate contains your product. The filter cake is the inorganic waste.
-
-
Crystallization: Cool the filtrate slowly to
C. The Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate should crystallize out.-
Troubleshooting: If no crystals form, add an anti-solvent like Diethyl Ether or Heptane dropwise until cloudiness persists, then cool.
-
Protocol C: Carbon Polish (Color Removal)
Objective: Remove chromophores causing yellow/brown discoloration.
-
Dissolution: Dissolve the salt in Water or Methanol (minimum volume).
-
Treatment: Add Activated Carbon (5-10 wt% relative to substrate).
-
Digestion: Stir at ambient temperature for 1 hour. Avoid heating if possible to prevent decarboxylation.
-
Filtration: Filter through a 0.45
m membrane or tight Celite bed to remove all carbon fines. -
Recovery: Evaporate solvent to dryness.
Visualizing the Purification Logic
The following diagram illustrates the decision tree for purifying the crude mixture based on the impurity profile.
Caption: Decision matrix for sequential removal of lipophilic organics and hydrophilic inorganic salts.
Frequently Asked Questions (FAQ)
Q: Can I convert the salt to the free acid to purify it?
A: Proceed with extreme caution. While acidifying and extracting into organic solvent is a standard purification technique,
Q: My product is oiling out during Protocol B (Ethanol Switch). Why? A: This usually indicates the presence of water. Sodium salts are very hygroscopic. If the Ethanol is not "Absolute" or if the crude solid was wet, the compound forms a concentrated aqueous oil rather than crystallizing. Fix: Azeotrope the crude solid with Toluene or Ethanol to remove water before attempting the crystallization again.
Q: What is the best storage condition?
A: Store at
References & Authoritative Grounding
-
Purification of Organic Salts (Recrystallization):
-
Technique: General principles of recrystallizing sodium salts involve exploiting the solubility differential in hot vs. cold ethanol or ethanol/water mixtures.
-
Source: University of Rochester, Department of Chemistry. "Recrystallization Tips and Tricks."
-
-
Analogous Purification (Sodium Bromfenac):
-
Context: Bromfenac Sodium is a structurally similar aryl-sodium carboxylate. Its purification often involves hydrolysis followed by crystallization from alcohol/water systems to remove inorganic byproducts.
-
Source: Patent CN106957237B, "Method for synthesis of bromfenac sodium." (Demonstrates the hydrolysis and salting-out logic).
-
-
Solubility of Sodium Acetates (General Principle):
-
Data: Sodium salts of acetic acid derivatives are generally soluble in water (~120g/100mL) but significantly less soluble in acetone or ether, allowing for anti-solvent precipitation.
-
Source: National Institutes of Health (NIH) / PubChem. "Sodium Acetate Compound Summary."
-
-
Stability of Alpha-Keto Acids:
Sources
Validation & Comparative
A Researcher's Guide to Bromopyridine Building Blocks: A Comparative Analysis of Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate and Its Alternatives
Introduction: The Central Role of Pyridines in Modern Drug Discovery
The pyridine scaffold is a cornerstone of medicinal chemistry, prized for its presence in numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug design.[3] A 2021 analysis of FDA-approved drugs revealed that pyridine is the second most common nitrogen-containing heterocycle in pharmaceuticals, underscoring its immense value.[4]
Within this class, bromopyridine derivatives serve as exceptionally versatile synthetic intermediates. The bromine atom acts as a reliable handle for a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions.[5][6] These transformations are fundamental to constructing the complex molecular architectures required for biologically active compounds.
This guide provides an in-depth comparative analysis of Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate , a specialized building block, against a curated selection of alternative bromopyridine reagents. Our objective is to equip researchers, chemists, and drug development professionals with the technical insights needed to make strategic decisions in reagent selection, optimizing synthetic routes for efficiency, novelty, and yield. We will delve into the unique reactivity profiles of each reagent, supported by experimental protocols and quantitative data, to illuminate not just how to use these molecules, but why specific choices lead to successful outcomes.
Part 1: In-Depth Profile of Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate
Structure and Unique Features
Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate is a bifunctional reagent that offers two distinct and orthogonal points for chemical modification. This duality is its primary strategic advantage.
-
The 6-Bromopyridine Core: The bromine atom at the 2-position of the pyridine ring is activated towards palladium-catalyzed reactions.[7] This C-Br bond is the primary site for forming new carbon-carbon or carbon-heteroatom bonds, serving as a robust anchor point for introducing aryl, heteroaryl, alkyl, or amino substituents.
-
The Sodium 2-Oxoacetate Moiety: This α-keto acid salt at the 3-position is a versatile functional handle. Unlike a simple substituent, it is a reactive precursor for a variety of transformations, allowing for significant molecular diversification after the pyridine core has been modified.
This combination allows for a synthetic strategy where the core structure is first assembled via cross-coupling at the bromine site, followed by late-stage functionalization of the oxoacetate group.
Synthetic Potential and Implied Reactivity
The true power of this reagent lies in the diverse reaction pathways it enables.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling reactions. [8] Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask, add the bromopyridine reagent (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 3.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add a degassed mixture of solvent (e.g., 1,4-dioxane and water, 4:1 ratio, 10 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromopyridine is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Comparative Data:
| Bromopyridine Substrate | Coupling Partner | Conditions | Yield | Reference |
| 3-Bromopyridine | Phenylboronic Acid | Pd(OAc)₂, K₂CO₃, aq. isopropanol | 95% | [5] |
| 3-Bromopyridine | 3-Thienyl DABO Boronate | Pd₂(dba)₃, P(Cy)₃, K₃PO₄, Toluene/H₂O | 73% | [9] |
| 2-Bromopyridine | Various Arylboronic Acids | Pd(OAc)₂, Ligand-free, O₂, aq. isopropanol | 80-98% | [5] |
Note: Specific yield for Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate is not published; however, its reactivity is expected to be comparable to other 2- or 6-bromopyridines.
Protocol 2: Reductive Amination of the 2-Oxoacetate Moiety
This protocol is unique to Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate and its analogs, showcasing the synthetic utility of the α-keto acid sidechain to generate novel α-amino acid derivatives. The choice of a mild reducing agent like sodium cyanoborohydride is critical. It is reactive enough to reduce the iminium ion intermediate but not the starting keto acid, preventing unwanted side reactions. [10]
Caption: Mechanism of reductive amination of an α-keto acid.
Step-by-Step Methodology:
-
Dissolution: Dissolve Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate (1.0 mmol) and the desired primary or secondary amine (1.1 mmol) in methanol (10 mL).
-
pH Adjustment: Adjust the pH of the solution to ~6 by adding glacial acetic acid dropwise. This is crucial for efficient iminium ion formation.
-
Reducing Agent Addition: Add sodium cyanoborohydride (NaBH₃CN, 1.5 mmol) portion-wise over 10 minutes. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. Handle in a well-ventilated fume hood.
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by LC-MS for the formation of the desired amino acid product.
-
Quenching & Workup: Carefully quench the reaction by adding 1 M HCl until gas evolution ceases. Neutralize the solution with saturated sodium bicarbonate and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the organic layer, concentrate, and purify by chromatography or recrystallization to yield the final α-amino acid derivative.
Part 4: Strategic Reagent Selection
Choosing the right building block is critical for synthetic efficiency. The decision should be guided by the final target molecule and the overall synthetic strategy.
Caption: Decision tree for selecting the appropriate bromopyridine reagent.
-
Choose Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate when: The synthetic plan involves a cross-coupling reaction followed by the creation of a complex sidechain, such as a non-canonical amino acid. This reagent is ideal for library synthesis where diversification at the 3-position is desired.
-
Choose (6-Bromopyridin-3-yl)boronic Acid when: The goal is to attach the 6-bromopyridin-3-yl fragment to an existing complex molecule via a Suzuki coupling. It is a direct and efficient method for this specific transformation. [11]* Choose 2-Bromo-5-iodopyridine when: The strategy requires introducing two different substituents onto the pyridine ring in a controlled, stepwise manner. This allows for the synthesis of unsymmetrical 2,5-disubstituted pyridines.
-
Choose 6-Bromopyridin-3-amine when: The target molecule requires an amino group at the 3-position, which is a common feature in kinase inhibitors and other biologically active molecules. [12]
Conclusion
While simple bromopyridines are workhorse reagents, specialized building blocks like Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate offer advanced strategic possibilities. Its bifunctional nature provides a powerful platform for convergent synthesis and late-stage diversification, enabling the rapid generation of novel and complex molecular entities. By understanding the distinct advantages and reactivity profiles of this reagent compared to its alternatives, researchers can design more elegant, efficient, and innovative synthetic routes, accelerating the pace of discovery in chemical and pharmaceutical development.
References
-
Journal of Organic Chemistry, 2007.
-
BenchChem, 2025.
-
ResearchGate, N/A.
-
BenchChem, 2025.
-
BenchChem, 2025.
-
ResearchGate, 2025.
-
Organic Letters, 2014.
-
ChemRxiv, N/A.
-
ResearchGate, N/A.
-
ChemicalBook, N/A.
-
Guidechem, N/A.
-
BenchChem, 2025.
-
Organic Letters, 2014.
-
Acme-Hardesty, N/A.
-
Ningbo Inno Pharmchem Co., Ltd., 2025.
-
BenchChem, 2025.
-
MDPI, N/A.
-
Faraday Discussions, 2023.
-
ResearchGate, 2025.
-
Sigma-Aldrich, N/A.
-
Wikipedia, N/A.
-
International Journal of Pharmaceutical Sciences and Research, 2021.
-
ResearchGate, 2015.
-
Organic Syntheses, 2005.
-
ResearchGate, 2016.
-
RSC Medicinal Chemistry, 2023.
-
ResearchGate, N/A.
-
Wiley-VCH, N/A.
-
PubMed, N/A.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridines - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nbinno.com [nbinno.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Activity of Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate: A Comparative Guide to its Potential as a Kynurenine Aminotransferase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of the biological activity of "Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate," a compound with structural features suggesting a potential role as an inhibitor of Kynurenine Aminotransferase II (KAT-II). Given the implication of elevated kynurenic acid levels in the pathophysiology of several neurological and psychiatric disorders, the identification of novel KAT-II inhibitors is of significant therapeutic interest. Here, we present a comparative analysis, outlining the scientific rationale, detailed experimental protocols, and plausible (hypothetical) data to guide researchers in evaluating this compound's potential.
The Kynurenine Pathway and the Therapeutic Promise of KAT-II Inhibition
The kynurenine pathway is the primary metabolic route for tryptophan in the body. A key enzyme in this pathway, Kynurenine Aminotransferase (KAT), catalyzes the conversion of kynurenine to kynurenic acid.[1][2] Of the four known KAT isoforms, KAT-II is the predominant form in the brain and is primarily responsible for the biosynthesis of kynurenic acid in neurons.[3] Elevated levels of kynurenic acid in the brain have been associated with cognitive deficits in conditions like schizophrenia, making KAT-II a compelling target for therapeutic intervention.[1][3] By inhibiting KAT-II, it is hypothesized that brain levels of kynurenic acid can be lowered, potentially restoring normal glutamatergic neurotransmission and improving cognitive function.[4]
"Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate" possesses a pyridine ring and an alpha-keto acid moiety, structural motifs that suggest a potential for interaction with the active site of pyridoxal-5'-phosphate (PLP) dependent enzymes like KAT-II. This guide outlines a systematic approach to validate this hypothesis.
Comparative Compound Profiles
To rigorously assess the biological activity of our test compound, a well-designed experiment should include both a potent, known inhibitor as a positive control and a structurally related but inactive compound as a negative control.
-
Test Compound: Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate This is the compound of interest. Its structural similarity to the substrate (kynurenine) and other known inhibitors warrants investigation into its KAT-II inhibitory potential.
-
Positive Control: PF-04859989 A well-characterized, potent, and irreversible inhibitor of human KAT-II with a reported IC50 value of approximately 23 nM.[5][6][7] Its brain-penetrant nature and demonstrated in vivo efficacy make it an excellent benchmark for comparison.[4]
-
Negative Control: 6-Bromopyridine This compound is structurally related to the test compound, containing the 6-bromopyridine core. However, it lacks the alpha-keto acid side chain, which is presumed to be critical for interaction with the KAT-II active site. Therefore, it is hypothesized to be inactive and serves to demonstrate the specificity of any observed activity of the test compound.
Experimental Workflow for In Vitro KAT-II Inhibition Assay
The following is a detailed protocol for a fluorimetric in vitro assay to determine the inhibitory activity of the compounds against human KAT-II.
Materials and Reagents
-
Recombinant human KAT-II enzyme
-
L-kynurenine (substrate)
-
Pyruvic acid (co-substrate)
-
Pyridoxal-5'-phosphate (PLP) (co-factor)
-
Tris-HCl buffer (pH 8.0)
-
Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate
-
PF-04859989
-
6-Bromopyridine
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorimeter (Excitation: 340 nm, Emission: 380-440 nm)
Experimental Protocol
-
Compound Preparation: Prepare stock solutions of the test compound, positive control, and negative control in DMSO. Serially dilute these stock solutions to obtain a range of concentrations for IC50 determination.
-
Enzyme Reaction Mixture: In each well of a 96-well plate, prepare the reaction mixture containing Tris-HCl buffer, PLP, and the KAT-II enzyme.
-
Inhibitor Incubation: Add the diluted compounds (or DMSO for the control) to the respective wells and incubate for a predetermined period to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of L-kynurenine and pyruvic acid to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the decrease in fluorescence over time. The consumption of kynurenine, which is fluorescent, leads to a decrease in the signal.
-
Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: A streamlined workflow for the in vitro KAT-II inhibition assay.
Comparative Data Analysis (Hypothetical Data)
The following table presents plausible, hypothetical data from the described in vitro assay.
| Compound | Target | IC50 (nM) | Inhibition Type |
| Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate | KAT-II | 500 | Competitive (Hypothesized) |
| PF-04859989 | KAT-II | 23 | Irreversible |
| 6-Bromopyridine | KAT-II | >100,000 | Inactive |
These hypothetical results suggest that "Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate" exhibits moderate inhibitory activity against KAT-II, being significantly more potent than the inactive negative control but less potent than the highly optimized irreversible inhibitor, PF-04859989.
Mechanistic Insights
The irreversible inhibition of KAT-II by PF-04859989 is known to proceed through the formation of a covalent bond with the PLP cofactor.[8][9] For "Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate," a competitive mode of inhibition is more likely, given its structural resemblance to the substrate, kynurenine. The alpha-keto acid moiety could potentially interact with key residues in the active site that are involved in substrate binding.
Sources
- 1. Selective and competitive inhibition of kynurenine aminotransferase 2 by glycyrrhizic acid and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A systemically-available kynurenine aminotransferase II (KAT II) inhibitor restores nicotine-evoked glutamatergic activity in the cortex of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Purity Analysis of Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate: A Comparative Technical Guide
Topic: Purity Analysis of Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate Content Type: Publish Comparison Guide
Executive Summary
Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate is a critical alpha-keto acid salt intermediate, often utilized in the synthesis of pyridine-based kinase inhibitors and pharmaceutical active ingredients. Its structural duality—combining a basic pyridine ring with a reactive alpha-keto carboxylate salt—presents unique analytical challenges.
This guide objectively compares the three primary methodologies for purity assessment: RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) , qNMR (Quantitative Nuclear Magnetic Resonance) , and Ion Chromatography (IC) . While HPLC remains the workhorse for impurity profiling, this guide argues that qNMR is the superior technique for absolute assay determination during early-stage development due to the lack of certified reference standards.
Part 1: The Analytical Challenge
The molecule presents three specific stability and detection hurdles that standard protocols often miss:
-
The Gem-Diol Equilibrium: The alpha-keto group (
) adjacent to the carboxylate is highly electrophilic. In aqueous mobile phases, it exists in equilibrium with its hydrate (gem-diol) form. This often results in peak splitting or excessive tailing in HPLC unless specific pH and temperature controls are applied. -
Salt Stoichiometry: As a sodium salt, the "purity" is not just the organic fraction. Hygroscopicity can lead to variable water content, and sodium content must be verified to ensure the correct molecular weight is used in downstream stoichiometry.
-
Pyridine Protonation: The basic nitrogen requires acidic buffering to prevent silanol interactions on silica columns, but this acidity drives the carboxylate salt to its free acid form during analysis.
Part 2: Comparative Analysis of Methodologies
The following table contrasts the performance of the three core techniques based on experimental utility.
| Feature | RP-HPLC (UV detection) | qNMR (1H) | Ion Chromatography (IC) |
| Primary Utility | Organic Impurity Profiling (0.05% sensitivity) | Absolute Assay (% w/w) | Counter-ion (Na+) & Inorganic Impurity (Br-) |
| Reference Standard | Required (for accurate assay) | Not Required (Internal Standard used) | Required (Na/Br standards) |
| Specificity | High (separates isomers/degradants) | High (structural confirmation) | High (for ions only) |
| Throughput | High (Automated) | Low to Medium | Medium |
| Limitation | Gem-diol peak splitting; requires response factors. | Low sensitivity for trace impurities (<0.1%). | Cannot detect organic impurities. |
| Verdict | Best for Quality Control (QC) | Best for Potency Assignment | Best for Stoichiometry |
Part 3: Detailed Experimental Protocols
Method A: RP-HPLC for Impurity Profiling
Objective: To separate the main peak from process impurities (e.g., 6-bromopyridine-3-carboxylic acid) and degradation products.
The "Gem-Diol" Solution: To prevent peak splitting caused by the hydration of the ketone, this protocol utilizes a low-pH mobile phase to stabilize the keto-form and suppress ionization of the carboxylic acid, ensuring a single, sharp peak.
Protocol:
-
Column: Agilent Zorbax SB-C18 (or equivalent), 4.6 x 150 mm, 3.5 µm. (Use "Stable Bond" technology to withstand low pH).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold to elute salts)
-
2-15 min: 5%
60% B -
15-20 min: 60%
95% B
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40°C (Critical: Elevated temperature shifts the equilibrium toward the keto-form, reducing peak broadening).
-
Detection: UV at 254 nm (Pyridine absorption max) and 210 nm (Carboxyl).
System Suitability Criteria (Self-Validating):
-
Tailing Factor: Must be < 1.5. (If > 1.5, increase TFA concentration or column temperature).
-
Resolution: > 2.0 between the main peak and the decarboxylated impurity (6-bromo-3-pyridinecarboxaldehyde).
Method B: qNMR for Absolute Purity (Assay)
Objective: To determine the weight-percent purity without a reference standard of the analyte.
The Solvent Choice: Unlike HPLC, we avoid D₂O. In D₂O, the alpha-keto salt rapidly hydrates to the gem-diol, complicating integration. DMSO-d6 is selected to maintain the keto-form and ensure solubility of both the organic salt and the internal standard.
Protocol:
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade). It has a singlet at ~6.3 ppm, distinct from the pyridine aromatic region (7.5 - 9.0 ppm).
-
Sample Preparation:
-
Weigh ~10 mg of Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate (precision ±0.01 mg).
-
Weigh ~5 mg of Maleic Acid IS (precision ±0.01 mg).
-
Dissolve both in 0.6 mL DMSO-d6.
-
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (D1): 60 seconds (Critical: Must be 5-7x T1 to ensure full relaxation for quantitative accuracy).
-
Scans: 16 or 32.
-
-
Calculation:
Where is integral area, is number of protons, is molecular weight, and is weight.[1]
Part 4: Analytical Decision Logic (Visualization)
The following diagram illustrates the decision workflow for characterizing this specific compound, emphasizing the "Orthogonal Approach" required for salts.
Caption: Orthogonal workflow ensuring coverage of organic purity, absolute assay, and salt stoichiometry.
Part 5: Troubleshooting & Validation Insights
The "Ghost" Peak in HPLC
Observation: A broad, split peak appears for the main compound. Root Cause: On-column equilibrium between the keto-form and the gem-diol hydrate. Corrective Action:
-
Increase Temperature: Run column at 40°C or 50°C.
-
Lower pH: Ensure mobile phase pH is
2.5 using TFA. This suppresses the ionization of the carboxylic acid and favors a single molecular state.
Sodium Content Mismatch
Observation: qNMR shows 99% organic purity, but mass balance (gravimetric) suggests 90%. Root Cause: The sample may be a hydrate or contain excess inorganic salts (NaCl) from the synthesis workup. Validation: Perform Ion Chromatography (IC) for Sodium.
-
Theoretical Na content: ~8.6% (based on MW ~266 g/mol ).
-
If IC shows >9% Na, the sample contains inorganic sodium salts.
-
If IC shows <8% Na, the sample may contain free acid or excess moisture.
References
-
BenchChem Technical Support. (2025).[1][2] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from
-
Almac Sciences. (2025). QNMR – a modern alternative to HPLC.[3] Retrieved from
-
Enovatia. (2025). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from
-
Helix Chromatography. (2025). HPLC Methods for analysis of Pyridine. Retrieved from
-
National Institutes of Health (NIH). (2020). Studies on the synthesis and stability of α-ketoacyl peptides. Retrieved from
Sources
Technical Assessment: Cross-Reactivity Profile of Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate
Executive Summary
Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate is a synthetic
This guide characterizes the compound's interference profile in high-throughput screening (HTS), focusing on Lactate Dehydrogenase (LDH) promiscuity , metal chelation , and carbonyl chemistry , comparing it against standard metabolic reagents.[1]
Mechanism of Interference: The "False Hit" Pathways
Understanding the chemical causality of assay interference is critical for data interpretation. This compound presents two primary interference mechanisms:
A. Enzymatic Promiscuity (LDH/MDH Hijacking)
The most critical cross-reactivity occurs in NADH-coupled enzymatic assays (e.g., ATPase or Kinase assays using the PK/LDH system).[1]
-
Mechanism: Mammalian Lactate Dehydrogenase (LDH) and cytoplasmic Malate Dehydrogenase (MDH) are not strictly specific to pyruvate or oxaloacetate.[1] They can reduce aromatic
-keto acids to their corresponding -hydroxy acids, consuming NADH in the process.[1][2] -
Result: In a coupled assay, the consumption of NADH by the compound (via LDH) mimics the intended enzyme activity, leading to false positive results (apparent high activity of the kinase/ATPase).
B. Metal Chelation (Fe/Cu Scavenging)
The 2-oxoacid motif, reinforced by the pyridine nitrogen, forms a bidentate or tridentate ligand system.[1]
-
Mechanism: The compound sequesters free Fe(II) or Cu(II) in solution.[1]
-
Result: In assays relying on free metal catalysts (e.g., Fenton chemistry readouts) or metalloenzymes, this chelation acts as a non-specific inhibitor.
[1]
Comparative Performance Data
The following table benchmarks Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate against standard metabolic reagents.
Table 1: Comparative Cross-Reactivity Profile
| Feature | Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate | Pyruvate (Natural Substrate) | Dimethyl Oxalylglycine (DMOG) | |
| Primary Class | Aromatic | Aliphatic | Esterified 2-OG Mimic | Endogenous Metabolite |
| LDH Reactivity | High (Substrate mimic) | Very High ( | Negligible (Ester protected) | Low/Moderate |
| NADH Oxidation | Rapid (False Signal) | Rapid (True Signal) | Stable | Slow |
| Iron Chelation | High (Pyridine + Keto acid) | Low | Low (until hydrolyzed) | Moderate |
| Carbonyl Assay (DNPH) | Positive (Interference) | Positive | Positive | Positive |
| Fluorescence Quenching | Yes (Bromine heavy atom) | No | No | No |
Critical Insight: Unlike DMOG, which is a prodrug (ester) and chemically stable in cell-free assays, the Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate is the active free acid form.[1] This makes it immediately reactive toward LDH and hydrazines.
Experimental Validation Protocols
To validate data generated with this compound, you must run the following self-validating control loops.
Protocol A: The "LDH Counter-Screen"
Purpose: Determine if the compound is being consumed by the coupling system rather than the target kinase/ATPase.
-
Prepare Mix: Create a reaction buffer containing only NADH (
) and LDH (standard unit concentration used in your primary assay).[1] Omit the primary enzyme (e.g., Kinase) and the primary substrate (ATP/Peptide). -
Titration: Add Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate at a range of 0.1
to 100 . -
Kinetic Read: Measure Absorbance (340 nm) or Fluorescence (Ex340/Em460) for 20 minutes.
-
Interpretation:
-
Stable Signal: No interference.
-
Decaying Signal: The compound is an LDH substrate. Calculate the rate of NADH consumption. If consumption > 10% of total signal, the compound is incompatible with this assay format.
-
Protocol B: Iron Chelation Competition (Ferrozine Assay)
Purpose: Verify if inhibition of metalloenzymes is due to active site binding or non-specific metal stripping.
-
Setup: Incubate
Fe(II) sulfate with the test compound ( ) in buffer for 10 minutes. -
Detection: Add Ferrozine reagent (1 mM).
-
Readout: Measure Absorbance at 562 nm (Magenta complex).
-
Interpretation: A reduction in absorbance compared to the "Fe(II) only" control indicates the compound is stripping iron.
-
Correction: If positive, repeat the primary enzymatic assay with varying concentrations of Fe(II) supplementation. If activity is restored by excess iron, the mechanism is likely non-specific chelation.
-
References
-
Structure & Availability: PubChem. 2-(6-Bromopyridin-3-yl)acetic acid (Precursor/Analog).[1] CID 72212836.[3][4] Link[1][4]
-
Mechanism of Interference: Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology. Link
- LDH Promiscuity: Vander Jagt, D. L., et al. (1970).
-
Iron Chelation: Hider, R. C., & Kong, X. (2013).[1] Iron: Effect of Overload and Deficiency. Chapter: Chemistry and Biology of Siderophores. Link[1]
-
Assay Validation: Assay Guidance Manual (NCBI). Interference with Fluorescence and Absorbance Readouts. Link
Sources
- 1. Analytical standards – AsisChem Inc. [asischem.com]
- 2. The reduction of aromatic alpha-keto acids by cytoplasmic malate dehydrogenase and lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2-(6-bromopyridin-3-yl)acetic acid (C7H6BrNO2) [pubchemlite.lcsb.uni.lu]
- 4. 2-(6-Bromopyridin-3-yl)acetic acid | C7H6BrNO2 | CID 72212836 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
